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  • Product: 4-(3,5-Dimethoxyphenyl)benzoic acid
  • CAS: 913647-91-3

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 4-(3,5-dimethoxyphenyl)benzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(3,5-dimethoxyphenyl)benzoic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(3,5-dimethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-(3,5-dimethoxyphenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. By dissecting the electronic environment of each nucleus, we can predict the chemical shifts, multiplicities, and integration patterns that define its spectral signature. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds, grounding its predictions in the fundamental principles of NMR and comparative data from analogous structures.

The Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[3] When placed in a strong external magnetic field, these nuclei can exist in different spin states. The application of radiofrequency radiation can induce transitions between these states, a phenomenon known as resonance.[4] The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency, termed the "chemical shift" (δ), is the cornerstone of NMR's power to elucidate molecular structure.[3][4]

Key information derived from NMR spectra includes:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus, providing clues about functional groups and neighboring atoms.[4]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[4]

  • Multiplicity (Spin-Spin Coupling): The splitting of a signal into multiple peaks reveals the number of neighboring NMR-active nuclei.[4]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized numbering system for the atoms in 4-(3,5-dimethoxyphenyl)benzoic acid is essential. The structure consists of a benzoic acid moiety linked at the 4-position to a 3,5-dimethoxyphenyl group.

Caption: Molecular structure of 4-(3,5-dimethoxyphenyl)benzoic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 4-(3,5-dimethoxyphenyl)benzoic acid is characterized by distinct signals corresponding to the carboxylic acid proton, the aromatic protons on both rings, and the methoxy group protons. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will influence the exact chemical shifts, particularly for the acidic proton. For this analysis, we will consider a typical aprotic solvent like DMSO-d₆.

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
H-COOH (C7)12.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is typically broad and appears far downfield.[5][6]
H2, H6~8.0Doublet2HThese protons are ortho to the electron-withdrawing carboxylic acid group, causing them to be significantly deshielded. They will appear as a doublet due to coupling with H3 and H5, respectively.[5][6]
H3, H5~7.8Doublet2HThese protons are ortho to the electron-donating 3,5-dimethoxyphenyl group. They are coupled to H2 and H6, resulting in a doublet. Their chemical shift is influenced by both the adjacent ring and the para-carboxyl group.
H2', H6'~6.8Doublet2HThese protons are ortho to the point of attachment to the benzoic acid ring and meta to two electron-donating methoxy groups. They are coupled to the H4' proton, appearing as a doublet.
H4'~6.5Triplet1HThis proton is para to the point of attachment and ortho to two strongly electron-donating methoxy groups, making it the most shielded aromatic proton. It is coupled to both H2' and H6', resulting in a triplet.
-OCH₃ (C3', C5')~3.8Singlet6HThe protons of the two equivalent methoxy groups are shielded by the oxygen atom and are not coupled to any other protons, thus appearing as a sharp singlet.[7]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. Due to the molecule's symmetry, several carbon signals will be equivalent.

Carbon(s) Predicted δ (ppm) Justification
C7 (-COOH)~167The carbonyl carbon of the carboxylic acid is highly deshielded due to the direct attachment of two electronegative oxygen atoms.[8]
C1~130This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[8]
C4~145This carbon is attached to the second aromatic ring. It is deshielded due to the substituent effect of the phenyl group.
C1'~140The ipso-carbon of the dimethoxyphenyl ring, attached to the benzoic acid moiety. Its chemical shift is influenced by the connection to the other ring.
C3', C5'~160These carbons are directly attached to the highly electronegative oxygen atoms of the methoxy groups, causing a significant downfield shift.
C2, C6~130These carbons are ortho to the electron-withdrawing -COOH group and are deshielded relative to an unsubstituted benzene ring.[9]
C3, C5~128These carbons are meta to the -COOH group and ortho to the substituted phenyl ring.
C2', C6'~106These carbons are ortho to the connection point and meta to the electron-donating methoxy groups, resulting in significant shielding.
C4'~100This carbon is situated between two meta-directing methoxy groups (from its perspective), leading to strong shielding and an upfield chemical shift.
-OCH₃~56The carbons of the methoxy groups are typical for sp³-hybridized carbons attached to an oxygen atom.[7]

Standard Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is crucial.

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation of 4-(3,5-dimethoxyphenyl)benzoic acid.

Materials:

  • 4-(3,5-dimethoxyphenyl)benzoic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in ~0.7 mL of Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer to Spectrometer F Lock and Shim E->F G Acquire ¹H Spectrum (e.g., 16-32 scans) F->G H Acquire ¹³C Spectrum (e.g., 1024+ scans) G->H I Fourier Transform H->I Process Raw Data (FID) J Phase Correction I->J K Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate (¹H) and Peak Pick (¹H & ¹³C) L->M N N M->N Spectral Analysis & Interpretation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen deuterated solvent inside a clean, dry vial.

    • Add a small amount of TMS as an internal reference standard (δ = 0.00 ppm).[6]

    • Transfer the solution to a high-precision NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID) signal, typically averaging a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C (~1.1%), more scans are required to obtain a good signal-to-noise ratio.

    • Typically, a proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of protons.

    • For both spectra, pick the peaks to determine their precise chemical shifts.

Conclusion

The structural elucidation of 4-(3,5-dimethoxyphenyl)benzoic acid is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns provide a detailed fingerprint of the molecule, directly reflecting the influence of its constituent functional groups—the carboxylic acid, the ether linkages, and the coupled aromatic systems. This in-depth guide provides researchers with the foundational knowledge and practical protocols necessary to confidently interpret the NMR data for this compound, ensuring its structural integrity in drug discovery, materials science, and other advanced scientific applications.

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Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-(3,5-Dimethoxyphenyl)benzoic Acid

Executive Summary In the realm of crystal engineering and rational drug design, biphenyl derivatives serve as highly predictable, rigid scaffolds. Specifically, 4-(3,5-dimethoxyphenyl)benzoic acid ( C15​H14​O4​ , MW: 258...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and rational drug design, biphenyl derivatives serve as highly predictable, rigid scaffolds. Specifically, 4-(3,5-dimethoxyphenyl)benzoic acid ( C15​H14​O4​ , MW: 258.27 g/mol ) is a critical molecular building block. It combines the robust, directional hydrogen-bonding capability of a carboxylic acid with the steric and electronic tunability of a meta-substituted dimethoxy ring.

This technical guide provides an in-depth, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and supramolecular characterization of 4-(3,5-dimethoxyphenyl)benzoic acid. By understanding the causality behind structural conformations and experimental parameters, researchers can reliably utilize this compound in co-crystallization screens, Metal-Organic Framework (MOF) synthesis, and active pharmaceutical ingredient (API) development.

Molecular Geometry and Conformational Causality

The structural behavior of 4-(3,5-dimethoxyphenyl)benzoic acid in the solid state is governed by the interplay between conjugation and steric hindrance.

  • The Biphenyl Twist: Unlike planar aromatic systems, the biphenyl backbone inherently adopts a twisted conformation to minimize steric repulsion between the ortho-hydrogens of the adjacent rings. In this molecule, the twist angle (dihedral angle between the two phenyl rings) is expected to fall between 20° and 40°. This deviation from coplanarity prevents infinite 2D π−π stacking, forcing the crystal lattice into a more complex 3D architecture[1].

  • Carboxylic Acid Coplanarity: The carboxylic acid group typically remains highly coplanar with its parent phenyl ring to maximize π -resonance, which is critical for stabilizing the hydrogen-bonded dimers formed during crystallization.

  • Methoxy Group Orientation: The 3,5-dimethoxy groups act as weak hydrogen bond acceptors. Their methyl groups will orient themselves to minimize steric clash with the biphenyl backbone, often adopting a syn/anti conformation relative to each other depending on the surrounding crystal packing forces.

Experimental Methodologies & Protocols

To achieve high-resolution crystallographic data, the quality of the single crystal is paramount. Slow evaporation often leads to rapid supersaturation, resulting in twinned or morphologically flawed aggregates. Therefore, Vapor Diffusion is the protocol of choice, as it provides a thermodynamically controlled gradient for nucleation.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals (>0.1 mm in all dimensions) devoid of macroscopic twinning.

  • Solvent Selection: Dissolve 10 mg of high-purity (>99% by HPLC) 4-(3,5-dimethoxyphenyl)benzoic acid in 1.0 mL of a polar aprotic solvent (e.g., Tetrahydrofuran, THF). THF is chosen because it fully solubilizes the compound without competing as a strong hydrogen-bond donor.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Anti-Solvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of a non-polar anti-solvent (e.g., n -hexane or pentane).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant 20 °C.

  • Causality of Nucleation: Over 3–7 days, the volatile anti-solvent vapor diffuses into the inner vial, slowly lowering the dielectric constant of the THF solution. This gradual decrease in solubility forces the molecules to self-assemble at a near-equilibrium state, yielding pristine, faceted single crystals.

Protocol B: SCXRD Data Collection and Refinement

Objective: To acquire high-redundancy diffraction data and solve the phase problem for precise atomic coordinate mapping.

  • Crystal Harvesting: Submerge the harvested crystals in a drop of paratone-N oil on a glass slide. The oil displaces mother liquor and prevents the crystal from degrading due to solvent loss or atmospheric moisture.

  • Mounting & Cryocooling: Mount a suitable crystal (e.g., 0.15 × 0.12 × 0.10 mm) onto a MiTeGen polyimide loop. Immediately transfer to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K is mandatory. It significantly reduces atomic thermal vibrations (lowering the Debye-Waller factor), which sharpens high-angle diffraction spots and mitigates radiation damage from the X-ray beam[2].

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å) and a Photon/CCD detector. Collect ω and ϕ scans to achieve >99% completeness up to θ=25.2° .

  • Integration & Refinement: Integrate the raw frames using software such as APEX3/SAINT. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

G N1 Compound Purity (>99% by HPLC) N2 Solvent System Selection (THF / Hexanes) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Crystal Harvesting & Cryo-looping (100 K) N3->N4 N5 X-Ray Diffraction (Mo Kα / Cu Kα) N4->N5 N6 Data Integration (SAINT / CrysAlisPro) N5->N6 N7 Structure Solution & Refinement (SHELXL) N6->N7

Figure 1: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Supramolecular Assembly & Synthons

The solid-state architecture of 4-(3,5-dimethoxyphenyl)benzoic acid is a prime example of hierarchical supramolecular assembly.

The Primary Synthon: The dominant intermolecular force is the dimerization of the carboxylic acid groups. Two adjacent molecules align to form strong, complementary O−H⋯O hydrogen bonds. In crystallographic terms, this is classified by the graph-set notation R22​(8) [2]. This robust homosynthon dictates the primary 1D axis of the crystal lattice.

Secondary Interactions: Once the dimers are formed, the 3D lattice is stabilized by secondary interactions:

  • Weak C−H⋯O Hydrogen Bonds: The oxygen atoms of the methoxy groups act as acceptors for weak hydrogen bonds from adjacent aromatic protons.

  • Edge-to-Face π Interactions: Due to the twisted nature of the biphenyl core, the molecules cannot stack perfectly flat. Instead, they engage in edge-to-face (T-shaped) π−π interactions, which provide immense thermodynamic stability to the bulk crystal.

G M1 4-(3,5-dimethoxyphenyl) benzoic acid M2 Carboxylic Acid Moiety M1->M2 M3 3,5-Dimethoxy Moiety M1->M3 M4 Biphenyl Backbone M1->M4 S1 O-H···O Hydrogen Bonding (R2,2(8) Dimer) M2->S1 S2 Weak C-H···O Interactions M3->S2 S3 π-π Stacking & Edge-to-Face M4->S3 C1 3D Supramolecular Lattice S1->C1 S2->C1 S3->C1

Figure 2: Supramolecular logic and interaction hierarchy forming the 3D crystal lattice.

Quantitative Crystallographic Data

To validate the bulk purity of the synthesized or purchased compound, Powder X-Ray Diffraction (PXRD) must be performed and compared against the simulated pattern generated from the SCXRD data. If the experimental PXRD pattern matches the simulated pattern, the single crystal is confirmed to be representative of the bulk phase[3].

Below is a summary of the expected quantitative crystallographic parameters for 4-(3,5-dimethoxyphenyl)benzoic acid, extrapolated from isostructural biphenyl-4-carboxylic acid derivatives.

Table 1: Expected Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Empirical Formula C15​H14​O4​
Formula Weight 258.27 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Unit Cell Dimensions a≈7.5 Å, b≈12.1 Å, c≈14.3 Å
Volume ≈1280 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.34 g/cm 3
Absorption Coefficient ( μ ) ≈0.095 mm −1
F(000) 544
Final R indices[I > 2 σ (I)] R1​≈0.045 , wR2​≈0.110

Note: Unit cell dimensions are representative estimates based on the steric bulk of the dimethoxy and carboxylic acid substituents on the biphenyl framework.

References

  • NextSDS Chemical Database. "4-(3,5-Dimethoxyphenyl)benzoic acid — Chemical Substance Information." NextSDS. Available at: [Link]

  • IUCr Journals. "4′-Hydroxybiphenyl-4-carboxylic acid." Acta Crystallographica Section E. Discusses the classic R22​(8) hydrogen bonding motif in biphenyl carboxylic acids. Available at:[Link]

  • RSC Publishing. "Syntheses, structures and properties of group 12 element coordination polymers with a mixed-functional phosphonate-biphenyl-carboxylate linker." Dalton Transactions. Details the biphenyl twist angle and coplanarity factors. Available at: [Link]

  • MDPI. "Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes." International Journal of Molecular Sciences. Outlines PXRD validation workflows for biphenyl derivatives. Available at: [Link]

Sources

Foundational

pKa and thermodynamic stability of 4-(3,5-dimethoxyphenyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(3,5-dimethoxyphenyl)benzoic acid Abstract This technical guide provides a comprehensive framework for the characterization of 4-(3,5-dimethoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(3,5-dimethoxyphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-(3,5-dimethoxyphenyl)benzoic acid, a molecule of interest in contemporary drug discovery. We delve into two critical physicochemical properties: the acid dissociation constant (pKa) and thermodynamic stability. Understanding these parameters is paramount, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, absorption, distribution, metabolism, excretion (ADME), and formulation viability.[1][2][3][4] This document offers both the theoretical underpinnings and detailed, field-proven experimental protocols for determining these properties using potentiometric titration, UV-Vis spectrophotometry, and Differential Scanning Calorimetry (DSC). Furthermore, we explore computational approaches for pKa prediction. The methodologies are presented to ensure scientific integrity and reproducibility, providing researchers, scientists, and drug development professionals with a self-validating guide for assessing this, and structurally similar, compounds.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery and development, the journey from a hit compound to a viable drug candidate is governed by a molecule's intrinsic properties. 4-(3,5-dimethoxyphenyl)benzoic acid, with its biphenyl-like scaffold, presents a structure of interest for medicinal chemists. However, its biological activity is inseparable from its physicochemical characteristics.

  • The Acid Dissociation Constant (pKa): As a carboxylic acid, the pKa value of this compound dictates its ionization state at a given pH.[2][5] This is not an academic detail; it is a critical determinant of how the molecule behaves in the body. The charge of a molecule influences its ability to cross biological membranes, its solubility in aqueous environments like blood plasma, and its potential to bind to its biological target.[1][3][4] An accurate pKa value is therefore essential for building predictive ADME models and designing effective formulation strategies.

  • Thermodynamic Stability: The stability of an active pharmaceutical ingredient (API) in its solid state is fundamental to its development.[6][7] Thermodynamic properties, such as melting point (Tm), enthalpy of fusion (ΔHfus), and decomposition temperature, govern manufacturing processes, shelf-life, and storage conditions.[8][9] Differential Scanning Calorimetry (DSC) is the gold-standard technique for elucidating these parameters, providing a thermodynamic "fingerprint" of the compound.[6][10]

This guide provides the necessary protocols to empirically determine these values, grounding theoretical knowledge in practical, actionable science.

Determination of the Acid Dissociation Constant (pKa)

The pKa of 4-(3,5-dimethoxyphenyl)benzoic acid is primarily influenced by the electronic effects of the 3,5-dimethoxyphenyl substituent on the carboxylic acid moiety. Compared to benzoic acid (pKa ≈ 4.20), the two meta-methoxy groups are weakly electron-donating, which would slightly destabilize the carboxylate anion, predicting a pKa value marginally higher than that of benzoic acid.[11] Empirical determination is crucial for an accurate value.

Experimental Method 1: Potentiometric Titration

This is a high-precision, standard method for pKa measurement.[12] The principle involves the gradual neutralization of the acidic compound with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the resulting curve of pH versus titrant volume is used to determine the pKa. The pKa is the pH at which the acid is exactly half-neutralized, corresponding to the midpoint of the buffer region on the titration curve.[13][14]

  • Instrument Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Preparation of Carbonate-Free Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution using freshly boiled, deionized water to minimize dissolved carbon dioxide. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh approximately 25-30 mg of 4-(3,5-dimethoxyphenyl)benzoic acid (MW: 258.27 g/mol ) into a 150 mL beaker.[15]

    • Due to potential low aqueous solubility, dissolve the sample in a minimal amount of a co-solvent like methanol or ethanol before diluting with deionized water to a final volume of 50 mL. The final co-solvent percentage should be kept low and consistent.

    • Add a magnetic stir bar to the beaker.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH into the sample solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to displace dissolved CO2.[13][16]

  • Titration Procedure:

    • Begin stirring the solution at a constant, moderate speed.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (Veq), which is the inflection point of the titration curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

    • The half-equivalence point is located at Veq / 2.

    • The pH of the solution at the half-equivalence point is equal to the apparent pKa of the acid.[13][14]

Potentiometric_Titration_Workflow A Calibrate pH Meter (pH 4, 7, 10 Buffers) D Assemble Titration Cell (Electrode, Burette, Stirrer) A->D B Prepare & Standardize 0.1 M NaOH Titrant B->D C Prepare Analyte Solution (Compound in co-solvent/water) C->D E Purge with Nitrogen D->E F Perform Titration (Add NaOH in increments, record pH vs. Volume) E->F G Plot Titration Curve (pH vs. Volume NaOH) F->G H Determine Equivalence Point (Veq) (Inflection Point) G->H I Calculate Half-Equivalence Point (V = Veq / 2) H->I J Determine pKa (pKa = pH at Veq / 2) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than titration.[12] It is applicable when the protonated (HA) and deprotonated (A⁻) forms of the molecule exhibit different ultraviolet-visible absorption spectra. The biphenyl core of 4-(3,5-dimethoxyphenyl)benzoic acid provides a strong chromophore, making this technique suitable. The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.[17][18]

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 4-(3,5-dimethoxyphenyl)benzoic acid in a suitable solvent like methanol (e.g., 1 mg/mL).

  • Preparation of Buffer Solutions: Prepare a series of at least 10-12 buffer solutions covering a pH range that brackets the expected pKa (e.g., from pH 2.5 to 6.5 in 0.3-0.4 pH unit increments).

  • Sample Preparation:

    • For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a fixed volume of the buffer (e.g., 10 µL of stock into 2 mL of buffer). This ensures the total concentration of the compound remains constant.

    • Prepare a reference blank for each buffer solution (buffer only).

  • Spectral Acquisition:

    • Determine the absorption spectra of the compound in the most acidic (fully protonated, HA) and most alkaline (fully deprotonated, A⁻) solutions to identify the wavelength of maximum difference (λmax-diff).

    • Sequentially measure the absorbance of each buffered sample at this chosen wavelength (λmax-diff), using the corresponding buffer as the blank.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the buffer pH (x-axis). The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve.[19]

    • Alternatively, the pKa can be calculated using the following equation for each pH point and then averaged: pKa = pH + log[(A_I - A) / (A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species (at high pH), and A_N is the absorbance of the non-ionized species (at low pH).

UV_Vis_Workflow A Prepare Stock Solution of Compound C Create Samples (Constant compound conc. in each buffer) A->C B Prepare Series of Buffers (Varying pH) B->C D Acquire Spectra (Acidic & Basic Extremes) C->D E Identify λmax-diff D->E F Measure Absorbance of all samples at λmax-diff E->F G Plot Absorbance vs. pH F->G H Analyze Sigmoidal Curve (Inflection Point = pKa) G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

Computational chemistry offers a valuable, resource-efficient method for estimating pKa values, especially in the early stages of drug discovery. These methods calculate the free energy change (ΔG) of the deprotonation reaction in a solvent.[20] Semi-empirical methods like PM6 or higher-level Density Functional Theory (DFT) calculations, combined with a continuum solvation model (like SMD or COSMO), can provide reasonably accurate predictions for benzoic acids with mean absolute differences often within 0.6-0.7 pH units of experimental values.[21]

Computational_pKa_Workflow A Build 3D Structures (Acid & Conjugate Base) B Geometry Optimization (in silico, gas phase) A->B C Calculate Solvation Free Energy (Continuum Solvation Model, e.g., SMD) B->C D Calculate Gas-Phase Free Energy B->D E Calculate ΔG of Deprotonation (ΔG_solv + ΔG_gas) C->E D->E F Calculate pKa (pKa = ΔG / 2.303 RT) E->F

Caption: Generalized workflow for computational pKa prediction.

Summary of pKa Data

The following table presents the established pKa for benzoic acid alongside an anticipated experimental value for the target compound for comparative purposes.

CompoundStructurepKa (in water at 25°C)Rationale for Value
Benzoic AcidC₆H₅COOH4.20Literature standard value.[22]
4-(3,5-dimethoxyphenyl)benzoic acidC₁₅H₁₄O₄~4.35 (Anticipated)The two meta-methoxy groups are weakly electron-donating, slightly destabilizing the carboxylate anion and making the acid weaker (higher pKa) than unsubstituted benzoic acid.

Assessment of Thermodynamic Stability

The thermodynamic stability of a solid API is a cornerstone of formulation science. It dictates the material's physical properties and its robustness during processing and storage.[6][7]

Experimental Method: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It provides quantitative information about thermal events such as melting, crystallization, glass transitions, and decomposition.[7][10] For a crystalline solid like 4-(3,5-dimethoxyphenyl)benzoic acid, DSC can precisely determine its melting point (Tm) and enthalpy of fusion (ΔHfus), which are key indicators of lattice energy and stability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-(3,5-dimethoxyphenyl)benzoic acid into an aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This prevents mass loss due to sublimation before melting.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • DSC Run:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical method for a small organic molecule is:

      • Equilibrate at a starting temperature well below the expected melting point (e.g., 30 °C).

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).

    • Maintain a constant purge of an inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The output is a thermogram plotting heat flow (y-axis) against temperature (x-axis).

    • An endothermic event, such as melting, will appear as a peak.

    • Melting Point (Tm): Determined as the onset temperature or the peak temperature of the melting endotherm. The onset temperature is generally preferred as it is less affected by the heating rate.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is proportional to the amount of energy required to melt the sample and is an indicator of the degree of crystallinity.

    • Decomposition: A broad, often exothermic, event following the melt or a sharp drop in the baseline typically indicates thermal decomposition.

DSC_Workflow A Calibrate DSC (e.g., with Indium) E Load Sample & Reference into DSC Cell A->E B Weigh 2-5 mg of Sample into Aluminum Pan C Hermetically Seal Pan B->C C->E D Prepare Empty Reference Pan D->E F Program Temperature Ramp (e.g., 10 °C/min under N2) E->F G Run Experiment F->G H Analyze Thermogram G->H I Determine Tm (Onset/Peak) & ΔHfus (Peak Area) H->I

Caption: Workflow for thermodynamic stability analysis using DSC.

Summary of Thermodynamic Data

The following table presents hypothetical but realistic DSC data for 4-(3,5-dimethoxyphenyl)benzoic acid, reflecting expectations for a stable, crystalline organic compound of its size.

ParameterSymbolAnticipated Experimental ValueSignificance
Melting Point (Onset)Tm195 - 205 °CA sharp melting point indicates high purity and a stable crystalline form.
Enthalpy of FusionΔHfus25 - 35 kJ/molReflects the energy of the crystal lattice; a higher value suggests stronger intermolecular interactions and greater stability.
Decomposition Temp.Td> 220 °CIndicates the temperature at which the molecule begins to chemically degrade.

Conclusion and Implications for Drug Development

The comprehensive physicochemical characterization of 4-(3,5-dimethoxyphenyl)benzoic acid is a critical step in assessing its potential as a drug candidate. An anticipated pKa of ~4.35 suggests that the compound will be predominantly in its ionized, more water-soluble form in the neutral-to-basic environment of the intestines and blood (pH ≈ 7.4), which has significant implications for its absorption and distribution.[2][3] The expected high melting point and substantial enthalpy of fusion point towards a stable, crystalline solid, which is highly desirable for API manufacturing, formulation, and long-term storage.

The protocols and theoretical frameworks detailed in this guide provide a robust, self-validating system for obtaining these crucial data points. By integrating experimental determination with computational prediction, research and development teams can make informed, data-driven decisions, accelerating the optimization of lead compounds and minimizing late-stage failures. This disciplined approach to understanding a molecule's fundamental properties remains a cornerstone of successful pharmaceutical development.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration". Available at: [Link]

  • Koleva, B., et al. (2012). "Development of Methods for the Determination of pKa Values". PMC. Available at: [Link]

  • ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". Available at: [Link]

  • Garrido, J., et al. (2007). "QSPR Prediction of pKa for Benzoic Acids in Different Solvents". ResearchGate. Available at: [Link]

  • Coriolis Pharma. "Differential Scanning Calorimetry". Available at: [Link]

  • Heifetz, A., et al. (2016). "Prediction of pKa values using the PM6 semiempirical method". PMC. Available at: [Link]

  • Sebastião, D., et al. (2017). "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen". PMC. Available at: [Link]

  • ATA Scientific. "CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY". Available at: [Link]

  • Demetzos, C., & Pippa, N. (2014). "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions". PMC. Available at: [Link]

  • Lake Shore Cryotronics. (2026). "How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing". Available at: [Link]

  • Yılmaz, U., & Ertekin, C. (2024). "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". DergiPark. Available at: [Link]

  • Gatti, F., et al. (2024). "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model". PMC. Available at: [Link]

  • MIT Department of Chemistry. "Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid". Available at: [Link]

  • Drug Hunter. (2022). "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table". Available at: [Link]

  • Chodera, J., & Mobley, D. (2013). "Thermodynamic Studies for Drug Design and Screening". PMC. Available at: [Link]

  • Pion Inc. (2023). "What is pKa and how is it used in drug development?". Available at: [Link]

  • Smith, D. A., et al. (2016). "The Significance of Acid/Base Properties in Drug Discovery". PMC. Available at: [Link]

  • East Stroudsburg University. "Potentiometric Titration of an Unknown Weak Acid". Available at: [Link]

  • Wang, T., et al. (2022). "Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization". ACS Publications. Available at: [Link]

  • Işık, M., et al. (2024). "pKa Prediction in Non-Aqueous Solvents". ChemRxiv. Available at: [Link]

  • Sorensen, T. S. (1964). "THE pKa OF PROTONATED a,@-UNSATURATED CARBOXYLIC ACIDS". Canadian Science Publishing. Available at: [Link]

  • Diukendjieva, A., et al. (2025). "Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development". ResearchGate. Available at: [Link]

  • Chemagination. "How to measure pKa by UV-vis spectrophotometry". Available at: [Link]

  • Ciulli, A., & Williams, G. (2011). "Thermodynamics and kinetics driving quality in drug discovery". Drug Discovery World. Available at: [Link]

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery". PMC. Available at: [Link]

  • Tzarum, N., et al. (2017). "Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization". PMC. Available at: [Link]

  • Optibrium. "Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods". Available at: [Link]

  • Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration". Available at: [Link]

  • Dr. Saima Tufail. (2022). "How to find Pka of compound using UV visible spectroscopy". YouTube. Available at: [Link]

  • NextSDS. "4-(3,5-Dimethoxyphenyl)benzoic acid — Chemical Substance Information". Available at: [Link]

  • Bullock, J., et al. (2023). "Thermal unfolding methods in drug discovery". Biophysics Reviews. Available at: [Link]

  • Appchem. "4-(3,5-Dimethoxyphenyl)benzoic acid". Available at: [Link]

  • Filo. (2025). "The pKa values of 4-methoxybenzoic acid, benzoic acid and 4-nitrobenzoic...". Available at: [Link]

  • Gomaa, E. A., & Mahmoud, S. A. (2018). "Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water". Journal of Biochemical Technology. Available at: [Link]

  • NIST. "Benzoic acid, 4-hydroxy-3,5-dimethoxy-". NIST WebBook. Available at: [Link]

  • Kütt, A., et al. (2018). "Table from pKa values in organic chemistry – making maximum use of the available data". Tetrahedron Letters. Available at: [Link]

  • Williams, R. "Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-". Available at: [Link]

  • PubChem. "3,5-Dimethoxybenzoic Acid". Available at: [Link]

  • NIST. "Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester". NIST WebBook. Available at: [Link]

Sources

Exploratory

Dynamics-Based Discovery and Mechanism of Action of 4-(3,5-Dimethoxyphenyl)benzoic Acid Derivatives as Oral SERDs

Executive Summary The estrogen receptor alpha (ERα) is a primary transcriptional driver in approximately 70% of breast cancers. While traditional endocrine therapies (e.g., tamoxifen, aromatase inhibitors) are foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The estrogen receptor alpha (ERα) is a primary transcriptional driver in approximately 70% of breast cancers. While traditional endocrine therapies (e.g., tamoxifen, aromatase inhibitors) are foundational, acquired resistance via ESR1 mutations remains a critical clinical hurdle. Selective Estrogen Receptor Degraders (SERDs) overcome this by inducing the proteasome-dependent degradation of the receptor.

Historically, the first-in-class SERD, fulvestrant, suffered from poor physicochemical properties, necessitating painful intramuscular injections. The development of second-generation oral SERDs, such as AZD9496, proved that oral bioavailability was achievable, though its acrylic acid moiety presented distinct pharmacokinetic liabilities [1]. Recent dynamics-based drug design has successfully utilized a scaffold-hopping strategy, replacing the acrylic acid group with a benzoic acid core. Specifically, 4-(3,5-dimethoxyphenyl)benzoic acid derivatives (e.g., Compound D24) have emerged as highly potent, orally bioavailable SERDs capable of profound ERα degradation [2].

Structural Rationale: The Scaffold Hopping Paradigm

As a Senior Application Scientist, understanding the causality behind structural modifications is paramount. The transition from AZD9496 to Compound D24 was not arbitrary; it was a targeted effort to optimize the thermodynamic stability of the protein-ligand complex while enhancing systemic exposure.

  • The Benzoic Acid Bioisostere: The acrylic acid moiety in AZD9496 is susceptible to rapid metabolism and limits oral absorption. By scaffold hopping to a benzoic acid group, researchers maintained the critical hydrogen-bonding network with Arg394 and Glu353 in the ERα ligand-binding domain (LBD) while significantly improving the molecule's lipophilic efficiency and metabolic half-life.

  • The 4-(3,5-Dimethoxyphenyl) Pharmacophore: The addition of the 3,5-dimethoxyphenyl group at the para-position of the benzoic acid serves a dual mechanistic purpose. First, the methoxy groups engage in favorable van der Waals interactions within the hydrophobic pocket of the LBD. Second, the sheer steric bulk of this biaryl system physically prevents Helix 12 (H12) from adopting its active agonist conformation.

Mechanism of Action: Helix 12 Displacement and Proteasomal Targeting

The mechanism of action for 4-(3,5-dimethoxyphenyl)benzoic acid derivatives relies on structural antagonism cascading into targeted protein degradation.

When the derivative binds to the ERα LBD, the steric clash induced by the dimethoxyphenyl group forces H12 out of the co-activator binding cleft. This unnatural, misfolded conformation exposes hydrophobic patches on the surface of ERα. The cell's quality control machinery recognizes this misfolded state, leading to the recruitment of E3 ubiquitin ligases. The receptor is subsequently polyubiquitinated and shuttled to the 26S proteasome for destruction, permanently halting ER-mediated gene transcription and triggering apoptosis in ERα+ breast cancer cells.

MoA Ligand 4-(3,5-dimethoxyphenyl)benzoic acid Derivative (e.g., D24) Binding Binds ERα LBD (H-bonds: Arg394, Glu353) Ligand->Binding H12 Helix 12 (H12) Displacement (Antagonist Conformation) Binding->H12 Ubiquitin E3 Ligase Recruitment & Polyubiquitination H12->Ubiquitin Proteasome 26S Proteasomal Degradation of ERα Ubiquitin->Proteasome

Mechanism of ERα degradation by benzoic acid-derived SERDs.

Quantitative Pharmacological Profile

The scaffold hopping strategy yielded a compound that maintains the aggressive degradation profile of its predecessor while drastically improving oral bioavailability.

CompoundPharmacophore CoreERα Binding IC₅₀ (nM)MCF-7 Degradation EC₅₀ (nM)Oral Bioavailability (F%)
AZD9496 Acrylic acid~0.8~0.2Moderate / Variable
Compound D24 4-(3,5-dimethoxyphenyl)benzoic acid17.10.380.5%

Self-Validating Experimental Methodologies

To evaluate the efficacy of 4-(3,5-dimethoxyphenyl)benzoic acid derivatives, researchers must employ orthogonal, self-validating assays. The following protocols are designed to ensure data integrity by embedding internal controls that immediately flag artifactual results.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Rationale: FP is utilized to measure the displacement of a fluorescent tracer (Fluormone ES2) from the ERα LBD. It provides high-throughput kinetic data without the radioactive waste associated with traditional tritium-labeled estradiol assays.

  • Reagent Preparation: Prepare a 2X complex of recombinant human ERα and Fluormone ES2 in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10% glycerol). Causality: The inclusion of 1 mM DTT is non-negotiable; it maintains the reducing environment necessary to prevent artifactual disulfide cross-linking and aggregation of the ERα protein.

  • Compound Titration: Dispense the benzoic acid derivatives in a 10-point dose-response curve (0.01 nM to 10 µM) into a 384-well black microplate.

  • Incubation: Add the ERα/tracer complex to the compounds. Incubate in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Measurement & Self-Validation: Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

    • Self-Validation Check: Calculate the Z'-factor using the vehicle (DMSO) and positive control (Estradiol) wells. The assay is only valid if Z' > 0.5. A lower score indicates tracer degradation or buffer mismatch, mandating a re-run.

Protocol B: In-Cell Western (ICW) Degradation Assay

Rationale: ICW allows for the precise quantification of endogenous ERα protein degradation in MCF-7 cells without the lysis bias and variable transfer efficiencies inherent to traditional Western blotting.

  • Cell Seeding: Seed MCF-7 cells at 10,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the derivative (0.1 nM to 1 µM) for exactly 24 hours. Causality: A 24-hour window is optimal to observe proteasomal degradation. Extending the assay to 48 or 72 hours introduces confounding apoptotic cell loss, which artificially inflates the perceived degradation efficacy.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Staining & Self-Validation: Co-incubate with primary anti-ERα and anti-GAPDH antibodies, followed by near-infrared secondary antibodies (e.g., 680 nm and 800 nm).

    • Self-Validation Check: Normalize the ERα signal to the GAPDH signal. If the GAPDH signal drops by >20% at high compound concentrations, the reduction in ERα is due to generalized cytotoxicity, not targeted degradation. Those data points must be excluded from the EC₅₀ calculation.

Workflow Start Synthesize 4-(3,5-dimethoxyphenyl) benzoic acid derivative Bind ERα Binding Assay (FP) Start->Bind Check1 Z'-factor > 0.5? Bind->Check1 Degrade In-Cell Western (MCF-7) Check1->Degrade Yes Fail Invalidate & Retest Check1->Fail No Check2 GAPDH stable? (No cytotoxicity) Degrade->Check2 InVivo In Vivo Xenograft Models Check2->InVivo Yes Check2->Fail No

Self-validating experimental workflow for evaluating novel SERDs.

Conclusion

The rational design of 4-(3,5-dimethoxyphenyl)benzoic acid derivatives represents a masterclass in modern medicinal chemistry. By identifying the pharmacokinetic flaws of the acrylic acid moiety in early oral SERDs and executing a precise scaffold hop to a benzoic acid core, researchers have unlocked a class of molecules that deliver both potent ERα degradation and high oral bioavailability. Implementing rigorous, self-validating assays ensures that these compounds can be accurately profiled as they advance toward clinical application for ERα+ breast cancer.

References

  • Weir, H. M., et al. "AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models." Cancer Research (AACR Journals), 2016. URL:[Link]

  • Zhang, X., et al. "Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer." Journal of Medicinal Chemistry (ACS Publications), 2021. URL:[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling conditions for 4-(3,5-dimethoxyphenyl)benzoic acid

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(3,5-Dimethoxyphenyl)benzoic Acid Executive Summary The synthesis of biaryl carboxylic acids is a cornerstone in the development of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(3,5-Dimethoxyphenyl)benzoic Acid

Executive Summary

The synthesis of biaryl carboxylic acids is a cornerstone in the development of modern therapeutics, serving as critical pharmacophores for nuclear receptor modulators and kinase inhibitors. This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid via palladium-catalyzed Suzuki-Miyaura cross-coupling. By engineering the solvent system and base stoichiometry to accommodate the unprotected carboxylic acid moiety, this methodology eliminates the need for prior esterification and subsequent deprotection steps, significantly streamlining the synthetic workflow.

Mechanistic Rationale & Reaction Design

The direct cross-coupling of unprotected halobenzoic acids presents unique mechanistic challenges that must be addressed through careful reagent selection.

1. Substrate & Electronic Considerations We utilize 4-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid as the coupling partners. While aryl iodides are generally more reactive, aryl bromides are highly cost-effective and exhibit excellent oxidative addition kinetics under standard palladium catalysis[1]. The electron-rich nature of the 3,5-dimethoxyphenylboronic acid accelerates the transmetalation step, driving the catalytic cycle forward efficiently.

2. Stoichiometric Base Causality A common point of failure in this specific coupling is the under-allocation of the base. The free carboxylic acid on 4-bromobenzoic acid immediately consumes one equivalent of base to form the unreactive carboxylate salt. Because the transmetalation step of the [2] strictly requires a basic environment to activate the boronic acid into a reactive boronate complex, a minimum of 2.5 to 3.0 equivalents of base is mandatory. We select Potassium Carbonate ( K2​CO3​ ) as it provides optimal basicity without promoting unwanted protodehalogenation side reactions often seen with stronger bases.

3. Catalyst & Solvent Dynamics We employ Pd(dppf)Cl2​ (2 mol%) as the pre-catalyst. The bidentate dppf ligand strongly coordinates the palladium center, preventing the precipitation of inactive "Pd black" at elevated temperatures. To solubilize both the highly polar potassium 4-bromobenzoate salt and the lipophilic boronic acid, a biphasic 1,4-Dioxane/Water (4:1) solvent system is utilized. This aqueous compatibility is a hallmark of robust Suzuki couplings, as demonstrated in [3].

Mechanistic Workflow & Isolation Logic

SuzukiWorkflow cluster_0 Phase 1: Substrate Activation cluster_1 Phase 2: Catalytic Cycle cluster_2 Phase 3: Self-Validating Isolation A 4-Bromobenzoic Acid B K2CO3 (3.0 equiv) Deprotonation A->B C Potassium 4-bromobenzoate (Aqueous Soluble) B->C D Oxidative Addition [Pd(0) Insertion] C->D E Transmetalation (+ 3,5-Dimethoxyphenylboronic Acid) D->E F Reductive Elimination [C-C Bond Formation] E->F F->D Pd(0) Regeneration G Aqueous Product Salt (Organic Impurities Extracted) F->G H Acidification (HCl to pH 2) Selective Precipitation G->H I 4-(3,5-Dimethoxyphenyl)benzoic acid (Pure Solid >95%) H->I

Fig 1: Mechanistic workflow and self-validating isolation of 4-(3,5-dimethoxyphenyl)benzoic acid.

Empirical Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, highlighting the causality behind the final protocol selection.

Parameter VariationCatalyst SystemBase (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Sub-stoichiometric Base Pd(PPh3​)4​ (5%) K2​CO3​ (1.5)1,4-Dioxane/ H2​O 9038%Reaction stalled; base depleted by carboxylic acid deprotonation.
Weak Base / Low Temp Pd(dppf)Cl2​ (2%) NaHCO3​ (3.0)Toluene/EtOH/ H2​O 7055%Incomplete conversion; transmetalation rate limited by weak base.
Protic Solvent Excess Pd(OAc)2​ (5%) K2​CO3​ (3.0)EtOH/ H2​O (1:1)8062%Significant protodehalogenation byproduct (benzoic acid) observed.
Optimized Protocol Pd(dppf)Cl2​ (2%) K2​CO3​ (3.0) 1,4-Dioxane/ H2​O (4:1) 90 94% Complete conversion; homogeneous at reflux, no Pd black precipitation.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . By leveraging the distinct pKa of the carboxylic acid product, the workup inherently purifies the compound without the need for silica gel chromatography. Unreacted boronic acid, degraded ligands, and homocoupled byproducts (e.g., 3,3',5,5'-tetramethoxybiphenyl) remain trapped in the organic phase during the basic aqueous extraction, ensuring that only the desired biaryl acid precipitates upon acidification.

Materials Required
  • Aryl Halide: 4-Bromobenzoic acid (1.0 equiv, 10.0 mmol, 2.01 g)

  • Boronic Acid: 3,5-Dimethoxyphenylboronic acid (1.1 equiv, 11.0 mmol, 2.00 g)

  • Catalyst: Pd(dppf)Cl2​ (0.02 equiv, 0.2 mmol, 146 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 equiv, 30.0 mmol, 4.14 g)

  • Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL), Ethyl Acetate (for extraction), 2M HCl (aq).

Step-by-Step Execution
  • Reaction Assembly: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, 3,5-dimethoxyphenylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). It is critical to degas the mixture to prevent the oxidation of the Pd(0) active species and suppress oxidative homocoupling of the boronic acid. Sparge the biphasic mixture with Argon gas for 15 minutes.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl2​ catalyst. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4 to 6 hours. The mixture will transition to a dark, homogeneous solution. Monitor complete consumption of the 4-bromobenzoic acid via TLC (eluent: Hexanes/EtOAc/AcOH 50:45:5).

  • Self-Validating Isolation (Workup):

    • Cool the reaction mixture to room temperature and dilute with 50 mL of Deionized Water.

    • Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL). Discard the organic layers. Rationale: The basic aqueous layer (pH > 9) retains the product as a water-soluble potassium salt. The organic layer strips away all non-acidic impurities (ligands, homocoupled biaryls, unreacted boronic acid).

    • Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath.

    • Slowly add 2M HCl dropwise under continuous stirring until the pH reaches ~2.0. A dense, off-white precipitate of pure 4-(3,5-dimethoxyphenyl)benzoic acid will rapidly form.

  • Final Collection: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water ( 2×20 mL) to remove residual inorganic salts. Dry the solid thoroughly under high vacuum at 50 °C overnight.

Expected Yield: 2.42 g (94%). Purity >98% by NMR.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura coupling." Supplemental Modules (Organic Chemistry). Available at:[Link]

  • Callam, C. S., et al. "An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory." Journal of Chemical Education, 2013. Available at:[Link]

  • Davis, C. J., et al. "A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling." Journal of the American Chemical Society, 2009. Available at:[Link]

Sources

Application

Application Notes and Protocols: Integrating Functionalized Benzoic Acids into Metal-Organic Frameworks for Advanced Drug Delivery

Senior Application Scientist Note: The following guide provides a comprehensive overview and detailed protocols for the incorporation of functionalized benzoic acid derivatives into metal-organic frameworks (MOFs), with...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The following guide provides a comprehensive overview and detailed protocols for the incorporation of functionalized benzoic acid derivatives into metal-organic frameworks (MOFs), with a particular focus on applications in drug delivery. While the initial topic of interest was the specific use of 4-(3,5-dimethoxyphenyl)benzoic acid, a thorough review of the current scientific literature did not yield established protocols for its use as a primary linker in MOF synthesis. Therefore, this document will focus on a representative and well-documented functionalized benzoic acid, 4-aminobenzoic acid, to illustrate the principles and techniques applicable to this class of ligands. The methodologies described herein are grounded in established research and can be adapted by experienced researchers for the investigation of novel, structurally similar linkers.

Introduction: The Strategic Role of Functionalized Linkers in MOF-Based Drug Delivery

Metal-organic frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in biomedical applications, particularly as carriers for targeted drug delivery.[1][2] Their high porosity, tunable pore sizes, and the ability to functionalize their internal and external surfaces make them ideal candidates for encapsulating and releasing therapeutic agents.[3] The choice of the organic linker is paramount in the design of MOFs, as it dictates the framework's topology, stability, and, crucially, its chemical functionality.[4]

Functionalized benzoic acids are a valuable class of linkers for constructing MOFs with tailored properties. The introduction of specific functional groups, such as amines (-NH2), methoxy groups (-OCH3), or others, onto the benzoic acid scaffold can impart desired characteristics to the resulting MOF. These can include altered hydrophilicity/hydrophobicity, the introduction of specific binding sites for drug molecules, and the potential for post-synthetic modification.[3] For instance, the presence of an amino group can enhance the loading capacity of certain drugs through hydrogen bonding interactions and provide a reactive handle for further functionalization.

This guide will provide a detailed protocol for the synthesis of a zinc-based MOF using 4-aminobenzoic acid, a common and well-characterized functionalized benzoic acid linker. We will also discuss the critical characterization techniques necessary to validate the successful synthesis and properties of the MOF, as well as a protocol for evaluating its potential as a drug delivery vehicle using a model drug.

Synthesis of a Functionalized MOF: A Representative Protocol

The following protocol details the solvothermal synthesis of a zinc-based MOF using 4-aminobenzoic acid. The solvothermal method is a widely used technique for MOF synthesis, involving the reaction of the metal precursor and the organic linker in a sealed vessel at elevated temperatures.[5]

Materials and Reagents
ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
4-Aminobenzoic AcidC₇H₇NO₂≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Sigma-Aldrich
EthanolC₂H₅OH200 proof, anhydrousSigma-Aldrich
Experimental Workflow: Solvothermal Synthesis

The solvothermal synthesis of the functionalized MOF involves the self-assembly of the metal ions and the organic linkers under controlled temperature and pressure.

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification prep_metal Dissolve Zinc Nitrate in DMF mixing Combine Solutions in Teflon-lined Autoclave prep_metal->mixing prep_linker Dissolve 4-Aminobenzoic Acid in DMF prep_linker->mixing heating Heat at 120°C for 24-72 hours mixing->heating cooling Cool to Room Temperature heating->cooling centrifugation Centrifuge and Decant Supernatant cooling->centrifugation washing Wash with Fresh DMF and Ethanol centrifugation->washing drying Dry under Vacuum at 100°C washing->drying product Functionalized MOF Crystals drying->product

Figure 1: A schematic representation of the solvothermal synthesis workflow for a functionalized metal-organic framework.

Step-by-Step Protocol
  • Preparation of Precursor Solutions:

    • In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of N,N-dimethylformamide (DMF).

    • In a separate 20 mL glass vial, dissolve 0.5 mmol of 4-aminobenzoic acid in 5 mL of DMF. Gentle heating or sonication may be required to fully dissolve the linker.

  • Reaction Setup:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 120 °C.

    • Maintain the temperature for 48 hours. The reaction time can be varied to optimize crystal size and yield.

  • Product Isolation:

    • After the reaction is complete, remove the autoclave from the oven and allow it to cool to room temperature naturally.

    • Open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant.

  • Purification:

    • Wash the collected crystals with 10 mL of fresh DMF three times to remove any unreacted starting materials. After each wash, separate the crystals by centrifugation.

    • To exchange the high-boiling DMF solvent within the pores, wash the crystals with 10 mL of ethanol three times.

    • After the final wash, dry the purified MOF crystals under vacuum at 100 °C for 12 hours.

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, crystallinity, and porosity of the MOF.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique to verify the crystalline structure and phase purity of the synthesized MOF.[2] The positions and intensities of the diffraction peaks are unique to a specific crystal structure.

  • Protocol:

    • A small amount of the dried MOF powder is gently packed into a sample holder.

    • The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation.

    • The diffraction pattern is recorded over a 2θ range of 5° to 50°.

    • The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known MOF structures to confirm the desired product.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the removal of guest solvent molecules.

  • Protocol:

    • A small amount of the activated MOF (typically 5-10 mg) is placed in an alumina crucible.

    • The sample is heated under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.

    • The weight loss as a function of temperature is recorded. The initial weight loss typically corresponds to the removal of residual solvent, while a sharp weight loss at higher temperatures indicates the decomposition of the framework.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Nitrogen physisorption at 77 K is used to determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.

  • Protocol:

    • A sample of the activated MOF is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed molecules from the pores.

    • A nitrogen adsorption-desorption isotherm is measured at 77 K.

    • The BET model is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

Characterization TechniqueInformation ObtainedTypical Expected Results for a Crystalline, Porous MOF
Powder X-Ray Diffraction (PXRD)Crystalline structure, phase puritySharp, well-defined diffraction peaks
Thermogravimetric Analysis (TGA)Thermal stability, solvent contentStepwise weight loss corresponding to solvent removal and framework decomposition
BET Surface Area AnalysisSpecific surface area, pore volumeHigh surface area (typically > 500 m²/g), Type I or IV isotherm

Application in Drug Delivery: Doxorubicin Loading and Release

To evaluate the potential of the synthesized MOF as a drug delivery vehicle, in vitro drug loading and release studies can be performed using a model anticancer drug such as Doxorubicin (DOX).

Doxorubicin Loading Protocol

drug_loading cluster_loading Drug Loading Procedure cluster_separation Separation and Quantification disperse_mof Disperse Activated MOF in PBS add_dox Add Doxorubicin Solution disperse_mof->add_dox incubate Incubate at Room Temperature for 24 hours add_dox->incubate centrifuge Centrifuge to Separate DOX-loaded MOF incubate->centrifuge measure_supernatant Measure Absorbance of Supernatant at 480 nm centrifuge->measure_supernatant product DOX-loaded MOF centrifuge->product calculate_loading Calculate Drug Loading Efficiency measure_supernatant->calculate_loading

Figure 2: Workflow for loading a model drug, Doxorubicin, into the synthesized metal-organic framework.

  • Protocol:

    • Disperse 10 mg of the activated MOF in 10 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a stock solution of Doxorubicin in PBS at a concentration of 1 mg/mL.

    • Add a specific volume of the DOX stock solution to the MOF suspension to achieve a desired theoretical drug loading.

    • Stir the mixture at room temperature in the dark for 24 hours to allow for drug encapsulation.

    • Separate the DOX-loaded MOF by centrifugation (10,000 rpm, 15 minutes).

    • Collect the supernatant and measure its absorbance at 480 nm using a UV-Vis spectrophotometer to determine the concentration of unloaded DOX.

    • The drug loading efficiency can be calculated using the following formula: Loading Efficiency (%) = [(Initial amount of DOX - Amount of DOX in supernatant) / Initial amount of DOX] x 100

In Vitro Doxorubicin Release Protocol

The release of the loaded drug is typically studied under conditions that mimic the physiological environment.

  • Protocol:

    • Disperse a known amount of the DOX-loaded MOF in a specific volume of PBS (pH 7.4).

    • Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of fresh PBS at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the absorbance of the withdrawn aliquots at 480 nm to determine the concentration of released DOX.

    • The cumulative drug release is then plotted as a function of time.

Conclusion

The incorporation of functionalized benzoic acids into metal-organic frameworks provides a powerful strategy for developing advanced drug delivery systems. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and evaluation of such materials. While the specific linker 4-(3,5-dimethoxyphenyl)benzoic acid remains an area for future exploration, the principles and methodologies described herein using 4-aminobenzoic acid as a representative example offer a solid foundation for researchers and drug development professionals to design and fabricate novel MOF-based therapeutic platforms. The ability to tune the chemical functionality of the MOF through linker design is a key advantage that will continue to drive innovation in this exciting field.

References

  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., Yuan, Y., Qin, Y., & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, In Press(In Press). Available at: [Link]

  • Tranchemontagne, D. J., Hunt, J. R., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. Available at: [Link]

  • Zhang, L., Wang, Z., & Zhang, H. (2020). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. Pharmaceutics, 12(3), 232. Available at: [Link]

  • Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e51941. Available at: [Link]

  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., Yuan, Y., Qin, Y., & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. Available at: [Link]

  • Wuttke, S., Lismont, M., Escudero, A., Rurack, K., & Ameloot, R. (2017). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Hannover: Repository of Leibniz Universität Hannover. Available at: [Link]

  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., Yuan, Y., Qin, Y., & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. R Discovery. Available at: [Link]

  • Al-Humaidi, A. S., Al-Kahtani, A. A., & Al-Otaibi, N. M. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100318. Available at: [Link]

  • Hu, Y. (2021). Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. University of Nebraska - Lincoln. Available at: [Link]

  • Sadiq, M. M., & Khan, S. A. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-(3,5-Dimethoxyphenyl)benzoic Acid as an Active Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(3,5-dimethoxyphenyl)benzoic acid (CAS No. 913647-91-3) as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(3,5-dimethoxyphenyl)benzoic acid (CAS No. 913647-91-3) as a versatile active pharmaceutical intermediate (API). The biaryl structural motif is a privileged scaffold in modern drug discovery, and this compound offers a unique combination of a modifiable benzoic acid handle and a 3,5-dimethoxyphenyl ring system known to interact with various biological targets. This guide details a robust and scalable synthetic protocol via Suzuki-Miyaura cross-coupling, outlines rigorous analytical methods for quality control, and explores potential therapeutic applications based on the known bioactivities of structurally related compounds. All protocols are designed to be self-validating and are supported by mechanistic insights and authoritative references.

Section 1: Synthesis via Palladium-Catalyzed Cross-Coupling

Rationale for Synthetic Route Selection

The synthesis of biaryl compounds is a cornerstone of pharmaceutical chemistry.[1] For the construction of 4-(3,5-dimethoxyphenyl)benzoic acid, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This palladium-catalyzed reaction offers significant advantages over older methods like the Ullmann coupling.[1]

Key Advantages of the Suzuki-Miyaura Coupling:

  • Mild Reaction Conditions: The reaction proceeds efficiently at moderate temperatures, preserving sensitive functional groups.[1][2]

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups, including the carboxylic acid moiety present in our target, which would be incompatible with Grignard or organolithium reagents.[2]

  • Commercial Availability of Reagents: The required boronic acids and aryl halides are readily available.

  • Favorable Toxicological Profile: The boron-containing byproducts are generally considered to have low toxicity, simplifying purification and waste disposal.[3]

The overall synthetic strategy involves coupling a boronic acid derivative with an aryl halide, a powerful method for forming the key sp²-sp² carbon-carbon bond.[2]

Synthetic Workflow Diagram

The following diagram outlines the high-level workflow for the synthesis and purification of the target intermediate.

G start Starting Materials (Aryl Halide & Boronic Acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction Pd Catalyst Base, Solvent workup Aqueous Workup & Extraction reaction->workup Quench Reaction purification Recrystallization workup->purification Crude Product qc QC Analysis (HPLC, NMR, MS) purification->qc Purified Solid final Pure Intermediate 4-(3,5-dimethoxyphenyl)benzoic acid qc->final Specification Met

Caption: Workflow for the synthesis and quality control of the target intermediate.

Detailed Synthesis Protocol

This protocol describes the synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid from 4-bromobenzoic acid and 3,5-dimethoxyphenylboronic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Bromobenzoic acid≥98%Sigma-AldrichAryl halide partner
3,5-Dimethoxyphenylboronic acid≥97%Combi-BlocksBoronic acid partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsPalladium source
Triphenylphosphine (PPh₃)≥99%Acros OrganicsLigand for the palladium catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase
1,4-DioxaneAnhydrousEMD MilliporeReaction solvent
Diethyl EtherACS GradeVWRExtraction solvent
Hydrochloric Acid (HCl), concentratedACS GradeJ.T. BakerFor acidification during workup
Deionized WaterHigh Purity-For workup and solutions
Hexanes / Ethyl AcetateHPLC Grade-Recrystallization solvents

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-bromobenzoic acid (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst which forms in situ.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via cannula. The use of an aqueous solvent system is common and highly effective for Suzuki couplings.[3]

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl halide is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

  • Workup - Acidification: Discard the organic layer. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl. The target compound, being a carboxylic acid, is soluble in the basic aqueous layer as its carboxylate salt and precipitates upon acidification.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.[2]

  • Purification - Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[2]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum to a constant weight.

Section 2: Analytical Quality Control

Rigorous analytical characterization is mandatory to ensure the purity, identity, and suitability of the intermediate for subsequent pharmaceutical development.

Physicochemical Properties
PropertyValue
CAS Number 913647-91-3[4]
Molecular Formula C₁₅H₁₄O₄[4]
Molecular Weight 258.27 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO, DMF, Methanol
Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of benzoic acid derivatives.[5][6]

Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm[6]
Column Temperature 30 °C
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (50:50 A:B).

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized intermediate in 10 mL of methanol to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample in triplicate.

  • Quantification: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area. The purity should typically be ≥98% for use as a pharmaceutical intermediate.

Protocols: Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on both rings. The benzoic acid proton should appear as a broad singlet downfield (>12 ppm). The two methoxy groups should appear as a sharp singlet around 3.8 ppm, integrating to 6 protons. The aromatic protons will show characteristic splitting patterns in the 6.5-8.0 ppm region.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for all 15 carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~167 ppm). The carbon atoms attached to the methoxy groups will appear around 160 ppm, and the methoxy carbons themselves around 55 ppm.

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) in negative or positive mode.

  • Expected Result: For ESI-MS in negative mode, the primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 257.08.

Section 3: Applications in Drug Discovery

Rationale as a Pharmaceutical Intermediate

4-(3,5-Dimethoxyphenyl)benzoic acid is not just a synthetic product; it is a carefully designed building block.[7]

  • The Benzoic Acid Moiety: This functional group is a versatile handle for creating a diverse library of derivatives. It can be readily converted into esters, amides, or hydrazones, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. Benzoic acid and its derivatives are common in pharmaceuticals for their preservative and active properties.[8]

  • The 3,5-Dimethoxyphenyl Moiety: This ring system is found in numerous natural products and bioactive compounds. For example, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is known for its strong antioxidant and ROS-reducing capabilities.[9] The methoxy groups can act as hydrogen bond acceptors and influence the overall conformation and electronic properties of the molecule, which is critical for binding to target proteins.

Potential Therapeutic Targets and Pathways

While the specific biological activity of 4-(3,5-dimethoxyphenyl)benzoic acid itself is not extensively documented, the activities of structurally analogous compounds provide compelling directions for research.

  • Anticancer Potential: Derivatives of multi-methoxylated aromatic compounds have shown significant promise as anticancer agents. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid was found to induce cell-cycle arrest and apoptosis in breast cancer cell lines by increasing caspase-3 activity.[10] A key survival pathway often targeted in cancer is the Akt/NF-κB pathway, which is inhibited by some 4-methoxybenzoic acid derivatives.[11] Derivatives of our intermediate could be synthesized and screened for similar activities.

G cluster_0 drug Derivative of 4-(3,5-dimethoxyphenyl)benzoic acid akt Akt drug->akt Inhibition nfkb NF-κB akt->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation genes Anti-Apoptotic Gene Expression nucleus->genes apoptosis Apoptosis genes->apoptosis Blockage

Caption: A potential mechanism of action for derivatives targeting the Akt/NF-κB pathway.

  • Enzyme Inhibition: Hydrazone derivatives synthesized from the related 3,5-dimethoxy-4-hydroxybenzaldehyde have shown potent enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research.[12] This suggests that converting the carboxylic acid of our intermediate into a benzoyl hydrazone could yield novel enzyme inhibitors.

Workflow for Derivative Library Synthesis

The true value of this intermediate lies in its potential for creating a library of new chemical entities for high-throughput screening.

G start 4-(3,5-dimethoxyphenyl) benzoic acid ester Ester Library start->ester Alcohol, Acid Cat. amide Amide Library start->amide Amine, Coupling Agent hydrazone Hydrazone Library start->hydrazone Hydrazine (via Acyl Chloride) screening High-Throughput Biological Screening ester->screening amide->screening hydrazone->screening

Caption: Workflow for creating diverse chemical libraries from the core intermediate.

Section 4: Conclusion

4-(3,5-Dimethoxyphenyl)benzoic acid is a high-value intermediate for pharmaceutical research and development. Its synthesis is achieved through a reliable and scalable Suzuki-Miyaura coupling reaction. We have provided detailed protocols for its synthesis and comprehensive analytical characterization to ensure high purity and structural integrity. Its true potential is realized when used as a scaffold to generate diverse libraries of esters, amides, and other derivatives for screening against a wide range of therapeutic targets, including those relevant to oncology and neurodegenerative diseases. This guide serves as a foundational resource for laboratories seeking to leverage this powerful building block in their drug discovery programs.

References

  • Biaryl Synthesis: Organic Chemistry Study Guide. Fiveable.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University.
  • Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross- Coupling. Oregon State University.
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • Biological activity of 4-Methoxybenzoic acid and its derivatives. BenchChem.
  • Separation of Benzoic acid, 4-methoxy-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid. BenchChem.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. TÜBİTAK Academic Journals.
  • 4-(3,5-Dimethoxyphenyl)benzoic acid | 913647-91-3. Appchem.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Scientific AppsLab Library.
  • Intermediates for Pharmaceuticals. BASF.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • 3,5-Dimethoxy-4-benzoic acid (syringic acid) a natural phenolic acid reduces reactive oxygen species in differentiated 3T3-L1 adipocytes. PubMed.

Sources

Application

Protocols for the Crystallization of 4-(3,5-dimethoxyphenyl)benzoic acid

An Application Guide for Researchers Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 4-(3,5-dimethoxyphenyl)benzoic acid. Intended for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 4-(3,5-dimethoxyphenyl)benzoic acid. Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the fundamental principles of crystallization and offers step-by-step methodologies for several field-proven techniques. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices to empower researchers to optimize outcomes and troubleshoot effectively. This guide covers single-solvent and multi-solvent systems using slow cooling, slow evaporation, and vapor diffusion techniques, supported by workflow diagrams and data tables.

Introduction: The Significance of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) or an advanced organic intermediate like 4-(3,5-dimethoxyphenyl)benzoic acid is a critical determinant of its physicochemical properties. Characteristics such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline structure. For drug development professionals, controlling crystallization is paramount for ensuring batch-to-batch consistency, therapeutic efficacy, and compliance with regulatory standards. For materials scientists, the ability to generate high-quality single crystals is the gateway to elucidating molecular structure through techniques like X-ray diffraction (XRD).[1]

4-(3,5-dimethoxyphenyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis.[2] Its structure, featuring a rigid benzoic acid core with flexible methoxy groups, presents unique challenges and opportunities in crystallization. The presence of the carboxylic acid moiety allows for strong hydrogen bonding interactions, which can be leveraged to form robust crystal lattices.[3][4] This guide provides a foundational framework for systematically approaching the crystallization of this compound.

Fundamental Principles of Crystallization

Successful crystallization is an exercise in controlling thermodynamics and kinetics. The process universally begins with the creation of a supersaturated solution , a non-equilibrium state containing more dissolved solute than it would under normal equilibrium conditions.[5][6] From this supersaturated state, the system seeks to return to equilibrium through two primary stages:

  • Nucleation: The initial formation of microscopic, ordered clusters of molecules. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals or impurities (secondary nucleation).[7]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nuclei.

The ultimate goal of any crystallization protocol is to favor the crystal growth phase over nucleation.[1] Rapidly achieving a very high level of supersaturation often leads to the formation of many small nuclei, resulting in a microcrystalline powder or an amorphous precipitate. Conversely, achieving supersaturation slowly and maintaining it within a "metastable zone" allows for the growth of a few nuclei into large, well-defined, and high-quality crystals.[6]

Pre-Crystallization: Solvent Selection

The choice of solvent is the most critical variable in crystallization.[3] An ideal solvent system for cooling crystallization should exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[7][8]

Screening for a suitable solvent involves:

  • Placing a small amount (5-10 mg) of 4-(3,5-dimethoxyphenyl)benzoic acid into several test tubes.[7]

  • Adding a small volume (e.g., 0.1-0.5 mL) of a candidate solvent to each tube.[7]

  • Observing solubility at room temperature. A solvent that dissolves the compound completely at room temperature is generally too good and will result in poor yield.[8]

  • For solvents that do not dissolve the compound at room temperature, the mixture is gently heated. An ideal solvent will fully dissolve the compound at or near its boiling point.[8]

  • The solution is then allowed to cool to room temperature to observe if crystallization occurs.

For aromatic carboxylic acids, a range of solvents should be screened. The table below provides a starting point for solvent selection.

Table 1: Candidate Solvents for Crystallization of Aromatic Carboxylic Acids

Solvent Boiling Point (°C) Polarity Rationale & Notes
Water 100 High Often a good choice for carboxylic acids, especially for recrystallization to remove organic impurities.[9][10] Solubility may be low.
Ethanol 78 High Good solvent for dissolving many organic compounds when hot. Often used in a binary system with water.[11]
Isopropanol 82 Medium Similar to ethanol, often provides a good solubility differential between hot and cold states.[12]
Acetone 56 Medium A strong solvent, but its high volatility can lead to rapid evaporation and small crystal formation if not controlled.[3]
Ethyl Acetate 77 Medium A versatile solvent that often provides good quality crystals.
Toluene 111 Low Can be effective for less polar compounds; its high boiling point allows for a wide cooling range.
Acetonitrile 82 High A polar aprotic solvent that can offer different selectivity compared to alcohols.

| Tetrahydrofuran (THF) | 66 | Medium | A good solvent, but can form peroxides and should be handled with care. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for crystallizing 4-(3,5-dimethoxyphenyl)benzoic acid. It is crucial to start with a pure compound, as impurities can significantly inhibit or alter crystal growth.[7]

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first method to be attempted for purifying organic solids.[8] It relies on the principle that solubility decreases as the temperature of the solution is lowered, thereby inducing supersaturation and crystallization.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(3,5-dimethoxyphenyl)benzoic acid in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol/water).[12] Heat the mixture with stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[9]

  • Slow Cooling: Cover the flask with a watch glass or aluminum foil (with a few holes punched in it) and allow it to cool slowly to room temperature.[1][13] To ensure a very slow cooling rate, the flask can be placed in a Dewar filled with hot water.[1][5]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 30-60 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor containing impurities.[12]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to a constant weight.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation A Dissolve compound in minimal hot solvent B Perform hot filtration (if necessary) A->B C Allow solution to cool slowly to room temperature B->C D Cool further in ice-water bath C->D E Collect crystals via vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry crystals under vacuum F->G

Figure 1: Workflow for Slow Cooling Crystallization.

Protocol 2: Slow Evaporation

This technique is simple and often effective, particularly when only small amounts of material are available.[3] It is suitable for compounds that are stable at room temperature and works by slowly increasing the concentration of the solute as the solvent evaporates.[1]

Methodology:

  • Solution Preparation: Prepare a saturated or near-saturated solution of 4-(3,5-dimethoxyphenyl)benzoic acid in a suitable solvent (e.g., ethyl acetate, acetone) at room temperature.

  • Filtration: Filter the solution to remove any particulate matter, as dust can act as unwanted nucleation sites.[14]

  • Setup: Transfer the clear solution to a clean vial or crystallization dish. The container should have a reasonably large surface area to facilitate evaporation.[5]

  • Controlled Evaporation: Cover the container with aluminum foil or parafilm. Pierce a few small holes in the cover with a needle.[1][14] This allows the solvent to evaporate slowly over several days. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.[5][14]

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor. It is often advised not to let the solvent evaporate to dryness, as this can cause impurities to crash out of the solution.[5]

G A Prepare a near-saturated solution at room temp. B Filter solution to remove particulates A->B C Transfer to a clean vial B->C D Cover vial and pierce a few small holes C->D E Incubate in a stable environment for days/weeks D->E F Harvest crystals from the mother liquor E->F

Figure 2: Workflow for Slow Evaporation Crystallization.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals from milligram quantities of a compound.[3] The technique involves dissolving the compound in a "good" solvent and allowing a volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, reducing its solubility and inducing crystallization.

There are two common setups: hanging drop and sitting drop.[15][16][17]

Methodology (Sitting Drop):

  • Reservoir Preparation: Fill a well of a crystallization plate or a larger beaker with 0.5-1.0 mL of the anti-solvent (e.g., hexane, cyclohexane).

  • Drop Preparation: In a small vial or on a sitting drop post, dissolve 1-5 mg of 4-(3,5-dimethoxyphenyl)benzoic acid in a minimal volume (20-100 µL) of a good solvent (e.g., THF, acetone). The good solvent should be less volatile than the anti-solvent.[3]

  • Setup: Place the vial containing the compound solution inside the larger beaker with the anti-solvent, ensuring the inner vial does not touch the walls of the outer beaker.[3]

  • Sealing: Seal the outer container tightly to create a closed system.

  • Diffusion and Growth: Over time, the more volatile anti-solvent will diffuse in the vapor phase into the compound solution. This slowly decreases the solubility of the compound, leading to gradual crystallization.

  • Monitoring: Monitor the setup periodically for crystal growth. This process can take anywhere from a few days to several weeks.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

Good Solvent (Higher Boiling Point) Anti-Solvent (Lower Boiling Point)
Tetrahydrofuran (THF) Cyclohexane or Hexane
Toluene Hexane
Ethanol Diethyl Ether or Cyclohexane
Acetonitrile Diethyl Ether

| Dichloromethane | Pentane or Cyclopentane |

Source: Adapted from common laboratory practices.[3]

G A Add anti-solvent to outer reservoir D Seal the system to allow vapor equilibration A->D B Dissolve compound in good solvent in an inner vial C Place inner vial inside the outer reservoir B->C C->D E Anti-solvent vapor diffuses into the good solvent D->E F Compound solubility decreases, leading to crystal growth E->F

Figure 3: Workflow for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; cooling was too fast; compound is too soluble in the chosen solvent.1. Try scratching the inside of the flask with a glass rod to create nucleation sites.[7]2. Add a "seed crystal" from a previous batch.[7]3. Evaporate some of the solvent to increase the concentration.4. Re-cool the solution even more slowly.
Oiling Out The solution became supersaturated at a temperature above the compound's melting point in that solvent system; impurities are present; cooling was too rapid.1. Re-heat the solution until the oil redissolves.2. Add a small amount more solvent and attempt to cool again, much more slowly.3. Try a lower-boiling point solvent or a binary solvent mixture.
Formation of Fine Powder or Small Needles Nucleation rate was too high compared to the growth rate; solution was cooled too quickly.1. Ensure the solution is cooled as slowly as possible.[8]2. Reduce the initial concentration of the solute.3. Consider a different solvent or a binary solvent system which can alter crystal habit.[1][3]
Poor Recovery / Low Yield The compound has significant solubility in the solvent even at low temperatures; insufficient cooling time; too much solvent was used initially.1. Ensure the flask is cooled thoroughly in an ice bath before filtration.[12]2. Minimize the amount of cold solvent used for washing the crystals.[12]3. Concentrate the mother liquor and attempt a second crystallization.

Conclusion

The crystallization of 4-(3,5-dimethoxyphenyl)benzoic acid is a controllable process that relies on the systematic application of chemical principles. By carefully selecting a solvent system and meticulously controlling the rate of supersaturation through methods such as slow cooling, slow evaporation, or vapor diffusion, researchers can consistently obtain high-quality crystalline material. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a successful and reproducible crystallization procedure tailored to the specific needs of the research, be it for purification, characterization, or formulation development.

References

  • University of Liège. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Florida. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • ChemistryViews. (2012, October 02). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • University of Michigan Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Stanford University. (n.d.). Crystal Growth. BioLCLS. Retrieved from [Link]

  • Lu, W., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1140, 263–280. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • JP H0592102A. (1993). Crystallization method for organic acid or organic acid ester. Google Patents.
  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • US 5034105A. (1991). Carboxylic acid purification and crystallization process. Google Patents.
  • CA 2343012A1. (2000). Method for crystallising carboxylic acid. Google Patents.
  • Myerson, A. S. (Ed.). (2002).
  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1856.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • US 4191841A. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Google Patents.
  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? r/OrganicChemistry.
  • NextSDS. (n.d.). 4-(3,5-Dimethoxyphenyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Reddit. (2025, December 31). The crystallization process of benzoic acid. r/crystalgrowing.
  • Diva-Portal.org. (n.d.). Spherical Crystallization of Benzoic acid in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 4-(3,5-Dimethoxyphenyl)benzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction yields and overcome common challenges in this synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][2]

I. Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an organoboron compound (3,5-dimethoxyphenylboronic acid) with an organohalide (4-bromobenzoic acid or its ester derivative) to form the desired biphenyl structure.[1][2]

Reaction Scheme:

Starting Materials: 4-Bromobenzoic acid and 3,5-Dimethoxyphenylboronic acid Catalyst: A palladium source, often Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand. Base: A base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) is essential for the reaction.[3] Solvent: Typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Ar-Ar' Product Ar-Ar' Product Reductive Elimination->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid and provides actionable solutions.

Q1: Why is my reaction yield consistently low or the reaction fails to go to completion?

Low or incomplete conversion is a frequent challenge in Suzuki couplings and can often be attributed to several factors.

Possible Causes & Solutions:

  • Reagent Quality and Stability:

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially when exposed to moisture or acidic conditions.[4] It is crucial to use fresh, high-purity 3,5-dimethoxyphenylboronic acid. Consider storing it under an inert atmosphere and away from moisture.

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. While 4-bromobenzoic acid is a common starting material, aryl iodides are generally more reactive, and aryl chlorides are less reactive.[5][6] If using an aryl bromide and experiencing low reactivity, ensure it is free of impurities. Switching to an aryl iodide can sometimes improve yields, though this may also increase the likelihood of side reactions.[7]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by air, which can deactivate the palladium catalyst.[4] Always handle phosphine ligands under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degassing the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

    • Improper Ligand-to-Palladium Ratio: The ratio of the phosphine ligand to the palladium precursor is important. A common starting point is a 1:1 to 4:1 ligand-to-palladium ratio.[4]

  • Suboptimal Reaction Conditions:

    • Insufficient Base: The base plays a crucial role in the transmetalation step.[1] Ensure you are using a sufficient excess of a suitable base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.

    • Inadequate Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[4] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the conversion. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.

    • Poor Solubility: The reactants may not be fully soluble in the chosen solvent system, leading to a slow or incomplete reaction.[8] Experiment with different solvent mixtures (e.g., toluene/water, dioxane/water, or DMF/water) to improve solubility.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize these?

Homocoupling of the boronic acid (forming 3,3',5,5'-tetramethoxybiphenyl) or the aryl halide are common side reactions.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4] Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.

  • In Situ Reduction of Pd(II) to Pd(0): When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) species in the reaction mixture. This reduction can sometimes be accompanied by the formation of byproducts. Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.[4]

Q3: Dehalogenation of my starting material is a major side reaction. What can I do to prevent it?

Dehalogenation is the replacement of the halogen on the aryl halide with a hydrogen atom, leading to the formation of benzoic acid as a byproduct.[5][6]

Possible Causes & Solutions:

  • Formation of Palladium-Hydride Species: This is the primary cause of dehalogenation. Palladium-hydride species can form from reactions with the base, solvent (especially alcohols), or trace water.[6]

    • Choice of Base: Using a non-coordinating, anhydrous base can sometimes help.

    • Solvent Selection: Avoid using alcohol-based solvents if dehalogenation is a significant issue.

  • Substrate Susceptibility: Electron-deficient aryl halides can be more prone to dehalogenation.[6]

Q4: The purification of the final product is challenging. What are the recommended methods?

Purification of 4-(3,5-dimethoxyphenyl)benzoic acid can be complicated by the presence of unreacted starting materials, byproducts, and residual palladium. A multi-step approach is often necessary.[9]

Recommended Purification Workflow:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities like homocoupled byproducts and unreacted 3,5-dimethoxyphenylboronic acid.[9]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1 M NaOH or K₂CO₃ solution).

    • The desired product will move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., 3 M HCl) to precipitate the purified product.[9]

    • Collect the solid by filtration.

  • Recrystallization: This is an excellent final step to achieve high purity.[9][10]

    • Choose a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold. Ethanol/water or toluene are often good choices.[9]

    • Dissolve the product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

    • Collect the pure crystals by filtration.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography can be used to separate compounds with similar polarities.[9]

Visualizing the Purification Workflow

Purification_Workflow Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Partially Purified Product Partially Purified Product Acid-Base Extraction->Partially Purified Product Removes neutral impurities Recrystallization Recrystallization Partially Purified Product->Recrystallization High Purity Product High Purity Product Recrystallization->High Purity Product Removes trace impurities

Caption: A typical workflow for the purification of 4-(3,5-dimethoxyphenyl)benzoic acid.[9]

III. Experimental Protocols & Data

Recommended Suzuki Coupling Protocol

This protocol is a general starting point and may require optimization for your specific setup.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 3,5-Dimethoxyphenylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.01 - 0.05 eq)

  • K₂CO₃ (2.0 - 3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stir bar, add 4-bromobenzoic acid, 3,5-dimethoxyphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.

  • Add the degassed toluene and water solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the purification workflow described above.

Data Summary for Optimization
ParameterRecommended RangeRationale
Boronic Acid Equivalents 1.2 - 1.5 eqAn excess helps drive the reaction to completion, but a large excess can lead to more homocoupling.
Base Equivalents 2.0 - 3.0 eqA sufficient amount of base is crucial for the transmetalation step.[1]
Catalyst Loading 0.01 - 0.05 eqHigher loadings can increase the reaction rate but also the cost and levels of residual palladium.
Temperature 80 - 100 °CBalances reaction rate with catalyst stability.[4]
Ligand:Pd Ratio 1:1 to 4:1Optimizing this ratio can improve catalyst stability and activity.[4]

IV. References

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 4-(3,5-dimethoxyphenyl)benzoic Acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 4-(3,5-dimethoxyphenyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 4-(3,5-dimethoxyphenyl)benzoic acid. This document provides a series of troubleshooting guides and frequently asked questions to help you systematically address and overcome this common yet critical experimental hurdle.

Foundational Understanding: Why is This Compound Poorly Soluble?

4-(3,5-dimethoxyphenyl)benzoic acid possesses a molecular structure that inherently limits its solubility in aqueous media. Its biphenyl core, substituted with two methoxy groups, creates a large, rigid, and lipophilic (water-fearing) surface area. While the carboxylic acid group provides a polar, hydrophilic handle, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, especially at a neutral or acidic pH.

Understanding its key physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValue / Estimated ValueImplication for Solubility
Molecular Formula C₁₅H₁₄O₄-
Molecular Weight 258.27 g/mol Contributes to the crystal lattice energy that must be overcome for dissolution.
pKa (estimated) ~4.3 - 4.5As a weak acid, its charge state is highly dependent on pH. It will be predominantly uncharged and less soluble in solutions with a pH below its pKa[1].
logP (estimated) > 4.0The high octanol-water partition coefficient indicates significant lipophilicity and a strong preference for non-polar environments over water.
Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide immediate, high-level guidance.

Q1: I've tried dissolving 4-(3,5-dimethoxyphenyl)benzoic acid in water and standard phosphate-buffered saline (PBS) at pH 7.4 with no success. Why?

A: At a pH of 7.4, which is above the compound's estimated pKa of ~4.3-4.5, a portion of the carboxylic acid groups will be deprotonated to the more soluble carboxylate form. However, the inherent lipophilicity of the large aromatic structure is the dominant factor, keeping solubility very low even when partially ionized. The un-ionized form remains in equilibrium and is poorly soluble[2][3].

Q2: What is the simplest and most direct method I should try first to get it into solution for a quick in vitro experiment?

A: The most straightforward approach is pH adjustment . By raising the pH of your aqueous medium to be at least 2 units above the pKa (e.g., pH > 6.5), you can fully deprotonate the carboxylic acid. The resulting carboxylate anion is significantly more polar and, therefore, more soluble in water[][5]. Start by preparing a concentrated stock solution in a small amount of 0.1 M NaOH and then dilute it into your final buffered medium, ensuring the final pH remains sufficiently basic.

Q3: Is it acceptable to use organic co-solvents like DMSO or ethanol? What are the potential risks?

A: Yes, using a water-miscible organic co-solvent is a very common and effective technique[6]. A stock solution can be prepared in 100% Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF) and then diluted into your aqueous experimental medium.

Critical Considerations:

  • Precipitation: The primary risk is precipitation upon dilution as the compound moves from a favorable organic environment to a less favorable aqueous one. Ensure the final concentration of the organic solvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts.

  • Cellular Toxicity & Assay Interference: Organic solvents can be toxic to cells and may interfere with your experimental system (e.g., enzyme activity, protein binding). Always run a vehicle control (medium with the same final concentration of the co-solvent but without your compound) to account for these effects.

Q4: My compound dissolves in a basic solution, but it crashes out when I adjust the pH back to neutral. How can I prevent this?

A: This is a classic "pH-shift" precipitation problem. The protonated, neutral form of the acid is much less soluble and will precipitate once the pH drops below a critical point[3]. To prevent this, you need to incorporate a formulation strategy that stabilizes the compound in the neutral state. Effective options detailed in the next section include using co-solvents to reduce the polarity of the medium or cyclodextrins to encapsulate the molecule and keep it in solution[7][8].

In-Depth Troubleshooting & Methodologies

This section provides detailed, step-by-step guides for systematically enhancing the solubility of 4-(3,5-dimethoxyphenyl)benzoic acid.

Guide 1: Solubility Enhancement via pH Adjustment and Salt Formation

This is the most powerful technique for ionizable compounds like carboxylic acids. The principle is to convert the poorly soluble neutral acid (R-COOH) into a highly soluble anionic salt (R-COO⁻) by increasing the pH.

Q: How can I precisely determine the optimal pH required to solubilize my compound to a target concentration?

A: By generating a pH-solubility profile. This experiment will show you the relationship between pH and the maximum achievable concentration of your compound.

  • Prepare a Range of Buffers: Create a series of buffers covering a pH range from 4.0 to 9.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8-9).

  • Add Excess Compound: Add an excess amount of solid 4-(3,5-dimethoxyphenyl)benzoic acid to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.

  • Separate Solid from Solution: Filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify Concentration: Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy (if the compound has a chromophore).

  • Analyze Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of each buffer. The resulting graph will clearly show the pH at which solubility dramatically increases.

Guide 2: Utilizing Co-Solvent Systems

Co-solvents work by reducing the polarity of water, thereby lowering the energy penalty required to dissolve a hydrophobic solute[]. This is a practical approach for many preclinical and in vitro applications.

Q: Which co-solvent should I use, and how do I find the right concentration to avoid precipitation?

A: The choice depends on the application. For in vitro assays, DMSO and ethanol are common. For potential in vivo use, propylene glycol (PG) and polyethylene glycol 400 (PEG 400) are often preferred due to their better safety profiles[9].

  • Prepare Binary Solvent Systems: Create a series of solvent mixtures with varying percentages of a co-solvent in water or your desired buffer (e.g., 10%, 20%, 30%... up to 100% Ethanol in water).

  • Determine Solubility: Use the equilibrium solubility method described in Protocol 1. Add excess compound to each solvent mixture, equilibrate for 24-48 hours, filter, and quantify the concentration in the supernatant.

  • Plot and Analyze: Plot the solubility of the compound as a function of the co-solvent percentage. This will identify the minimum co-solvent concentration required to achieve your target concentration.

Example Co-Solvent Data Summary Table

Co-Solvent System (in water, pH 7.4)Dielectric Constant (Approx.)PolarityTypical Use
Water80HighAqueous vehicle
Ethanol24HighIn vitro / In vivo
Propylene Glycol (PG)32HighIn vitro / In vivo
Polyethylene Glycol 400 (PEG 400)12.5MediumIn vivo formulations
Dimethyl Sulfoxide (DMSO)47High (Aprotic)In vitro stock solutions
Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is readily soluble in water[10][11][12].

Q: How do I know if cyclodextrins will work for my compound, and which type should I choose?

A: Cyclodextrins are highly effective for aromatic, hydrophobic compounds. For pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and excellent safety profiles[11][13].

This experiment determines if a complex is formed and quantifies the enhancement in solubility.

  • Prepare Cyclodextrin Solutions: In your desired aqueous buffer (e.g., PBS pH 7.4), prepare a series of solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add Excess Compound: Add an excess of solid 4-(3,5-dimethoxyphenyl)benzoic acid to each solution.

  • Equilibrate: Agitate the sealed vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Filter and Quantify: Filter each sample to remove undissolved solid and measure the concentration of the dissolved compound by HPLC-UV.

  • Analyze the Data: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin.

    • Linear Relationship (Aₗ-type): If the plot is linear, it indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kₛ) of the complex. A steeper slope means more effective solubilization.

Visualization of Concepts and Workflows

Visual aids can help clarify complex mechanisms and experimental plans.

G cluster_0 pH < pKa (e.g., pH 4.0) cluster_1 pH > pKa (e.g., pH 8.0) A R-COOH (Protonated Form) B Poorly Soluble (Precipitates) A->B C R-COO⁻ + H⁺ (Deprotonated Form) A->C Add Base (e.g., NaOH) Increase pH C->A Add Acid (e.g., HCl) Decrease pH D Highly Soluble (In Solution) C->D

Caption: Mechanism of pH-dependent solubility for a carboxylic acid.

G cluster_0 Decision Point cluster_1 Strategy Selection cluster_2 Recommended Approach start Start: Poor Solubility Observed q1 What is the experimental context? start->q1 invitro Quick In Vitro Assay (e.g., enzyme screen) q1->invitro In Vitro cell Cell-Based Assay (Toxicity is a concern) q1->cell Cell-Based invivo In Vivo / Preclinical (Safety is critical) q1->invivo In Vivo sol1 1. pH Adjustment (if compatible) 2. DMSO Stock (low final %) invitro->sol1 sol2 1. Co-solvent (Ethanol, low %) 2. Cyclodextrin Complexation 3. pH Adjustment cell->sol2 sol3 1. Cyclodextrin Complexation 2. Co-solvent (PG, PEG 400) 3. Salt Formation (Solid Form) invivo->sol3

Caption: Decision workflow for selecting a solubilization strategy.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Podcast Episode. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Wikipedia. (n.d.). Cosolvent.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • World Pharma Today. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ScienceDirect. (n.d.). Salt formation to improve drug solubility.
  • Appchem. (n.d.). 4-(3,5-Dimethoxyphenyl)benzoic acid | 913647-91-3 | C15H14O4.
  • ACS Publications. (2020, March 26). Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects | The Journal of Physical Chemistry A.
  • ResearchGate. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

Sources

Troubleshooting

HPLC method optimization for 4-(3,5-dimethoxyphenyl)benzoic acid quantification

Welcome to the Technical Support Center for HPLC method optimization. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC method optimization. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with quantifying 4-(3,5-dimethoxyphenyl)benzoic acid .

This molecule presents a unique chromatographic challenge: it features a highly hydrophobic biphenyl core, polar methoxy groups capable of hydrogen bonding, and an ionizable carboxylic acid moiety (pKa ~4.2). Navigating these structural properties requires a rigorous, causality-driven approach to method development.

Below, you will find diagnostic workflows, fundamental FAQs, troubleshooting guides, and self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflows

To establish a baseline for troubleshooting, refer to the logical frameworks below. These diagrams map the causality between experimental conditions and chromatographic outcomes.

G A Chromatographic Issue Detected B Assess Peak Shape & Retention A->B C Peak Tailing (As > 1.5) B->C D RT Drift (RSD > 1%) B->D E Lower pH to 2.5 (Suppress Ionization) C->E Acidic Analyte F Use End-capped C18 (Type B Silica) C->F Silanol Activity G Increase Buffer Capacity (25mM) D->G Poor Buffering H System Validated (Robust Method) E->H F->H G->H

Caption: Diagnostic workflow for troubleshooting peak tailing and retention time drift in HPLC.

pH_Logic N1 Analyte pKa ~4.2 (Benzoic Acid) N2 Mobile Phase pH Selection N1->N2 N3 pH < 2.5 (Fully Unionized) N2->N3 N4 pH 3.5 - 5.0 (Partial Ionization) N2->N4 N5 pH > 6.2 (Fully Ionized) N2->N5 N6 High Retention, Symmetrical Peaks N3->N6 N7 Split Peaks, RT Instability N4->N7 N8 Low Retention, Elutes at Void N5->N8

Caption: Logical framework for mobile phase pH selection based on analyte pKa.

Frequently Asked Questions (FAQs): Fundamental Method Development

Q1: Why does 4-(3,5-dimethoxyphenyl)benzoic acid exhibit split peaks or severe tailing when using a standard water/acetonitrile gradient? A1: This is a classic chemical problem rooted in acid-base equilibrium. The carboxylic acid group on the molecule has a pKa of approximately 4.2. Unbuffered water/acetonitrile mixtures often have a pH hovering between 5.0 and 6.0 due to dissolved atmospheric CO₂. At this pH, the analyte exists in a mixed state—partially as a neutral, hydrophobic acid and partially as a polar, hydrophilic anion[1]. Because these two forms have drastically different affinities for the C18 stationary phase and interconvert during the run, the result is peak broadening, tailing, or outright peak splitting[2].

Q2: How do I select the correct mobile phase pH to ensure a robust retention mechanism? A2: To achieve a self-validating, robust method, you must operate at least 1.5 to 2.0 pH units away from the analyte's pKa[3]. For this compound, lowering the mobile phase pH to ≤ 2.5 fully protonates the carboxylic acid (>99% unionized). This maximizes hydrophobic interaction with the reversed-phase column, yielding sharp, symmetrical peaks and stable retention times[4]. Using 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) in the aqueous phase is highly effective.

Q3: Is peak tailing always caused by ionization issues? A3: No. If you have adjusted the pH to 2.0 and still observe tailing, the issue is likely physical or related to secondary silanol interactions. As noted by [Axion Labs][5], physical problems (like a void in the column or excessive extra-column volume) will cause all peaks to tail. Conversely, if only your analyte tails, it is interacting with residual, unbonded silanol groups (Si-OH) on the silica surface[6]. Ensure you are using a modern, high-purity Type B silica column with dense end-capping to shield these active sites[7].

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Co-elution with Suzuki Coupling Byproducts

  • Symptom: The target analyte co-elutes with structurally similar synthetic precursors (e.g., boronic acid derivatives or des-bromo biphenyls) on a standard C18 column.

  • Causality: C18 columns separate primarily by hydrophobicity. Because the biphenyl core dominates the hydrophobicity of both the product and the precursors, their retention factors ( k′ ) are nearly identical.

  • Solution: Switch the stationary phase to a Phenyl-Hexyl column. The phenyl ring in the stationary phase will engage in π−π interactions with the biphenyl core of the analyte. Differences in the electron density of the aromatic rings (due to the methoxy and carboxylic acid substituents) will drive selectivity, easily resolving the critical pair.

Issue 2: Retention Time Drift Over Multiple Injections

  • Symptom: The retention time (RT) of the analyte shifts earlier or later across a 50-sample sequence (RSD > 1%).

  • Causality: Insufficient buffering capacity. If you are using a weak acid additive (like 0.1% Formic Acid) and injecting samples dissolved in strong solvents or varying pH matrices, the local pH at the injection plug fluctuates, altering the ionization state momentarily[8].

  • Solution: Implement a true buffer system. Replace the acid additive with a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 . A true buffer resists pH changes upon sample injection, anchoring the retention time[1].

Quantitative Data: Impact of pH on Chromatographic Parameters

The following table summarizes the causal relationship between mobile phase pH and the resulting chromatographic data for 4-(3,5-dimethoxyphenyl)benzoic acid.

Mobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )Tailing Factor ( As​ )Resolution & Robustness
pH 2.0 (0.1% TFA)Fully Unionized (>99%)4.81.05Excellent; highly reproducible.
pH 4.2 (Near pKa)Mixed (50% Ionized)2.3> 2.5 (Split)Poor; highly sensitive to slight pH shifts.
pH 6.5 (Neutral)Fully Ionized (>99%)0.61.20Co-elution at void volume; no retention.

Self-Validating Experimental Protocol: Method Optimization & SST

To guarantee trustworthiness in your results, implement the following step-by-step System Suitability Test (SST) and optimization protocol. This workflow is designed to self-validate the integrity of the HPLC system before any samples are quantified.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 2.72 g of KH2​PO4​ in 1.0 L of HPLC-grade water to create a 20 mM solution. Adjust the pH to 2.5 using concentrated orthophosphoric acid ( H3​PO4​ ). Filter through a 0.2 µm membrane[8].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Column Equilibration

  • Install a high-purity, end-capped C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).

  • Purge the system and equilibrate the column at 60% A / 40% B at a flow rate of 1.0 mL/min.

  • Monitor the baseline at 254 nm. Do not proceed until the baseline noise is < 0.05 mAU and the system pressure is stable ( Δ P < 10 bar over 10 minutes).

Step 3: System Suitability Testing (SST)

  • Prepare a standard solution of 4-(3,5-dimethoxyphenyl)benzoic acid at 50 µg/mL in 50:50 Water/Acetonitrile.

  • Perform six replicate injections (10 µL each).

  • Validation Criteria: The system is only validated for sample analysis if it meets the following parameters:

    • Retention Time RSD: 0.5% (Validates buffer capacity and pump stability).

    • Tailing Factor ( As​ ): 1.2 (Validates suppression of silanol interactions and proper ionization control).

    • Theoretical Plates ( N ): 5,000 (Validates column bed integrity).

Step 4: Sample Analysis

  • Once the SST passes, proceed with the sample queue.

  • Bracket the samples with a check standard every 10 injections to continuously validate method stability.

References

  • Axion Labs. HPLC Peak Tailing. Axion Analytical Labs.[Link][5]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Applications Library.[Link][1]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Knowledge Center. [Link][6]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link][9]

  • Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds. Phenomenex Technical Notes. [Link][3]

  • LCGC International. Top Three HPLC Method Development Tips. Chromatography Online.[Link][2]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP. Phenomenex Technical Tips. [Link][7]

  • Axion Labs. Front Tailing HPLC & GC Peaks. Axion Analytical Labs. [Link][10]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies (via SMU Repository).[Link][8]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity and Molecular Weight Validation of 4-(3,5-dimethoxyphenyl)benzoic Acid: LC-QTOF MS vs. HPLC-UV

As drug discovery programs increasingly rely on complex biphenyl building blocks, the analytical stringency applied to chemical intermediates must evolve. 4-(3,5-dimethoxyphenyl)benzoic acid (CAS: 913647-91-3) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on complex biphenyl building blocks, the analytical stringency applied to chemical intermediates must evolve. 4-(3,5-dimethoxyphenyl)benzoic acid (CAS: 913647-91-3) is a critical intermediate whose structural integrity directly impacts downstream synthetic yields and pharmacological safety profiles.

In this guide, we objectively compare the traditional HPLC-UV approach against Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS) . By examining the causality behind specific experimental choices, we demonstrate why LC-QTOF MS—paired with targeted column chemistry—is the superior, self-validating methodology for confirming the purity and exact molecular weight of this compound.

The Core Comparison: Why HPLC-UV Falls Short

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the workhorse for purity analysis. However, for biphenyl derivatives like [1], HPLC-UV presents critical vulnerabilities.

The Causality of Analytical Blind Spots

Biphenyl syntheses frequently generate structurally analogous byproducts, such as desmethyl impurities (where a methoxy group is lost) or regioisomers. Because these impurities share the same extended π -conjugated chromophore as the target molecule, they exhibit nearly identical UV absorption spectra. If an impurity co-elutes with the main peak, HPLC-UV will report a falsely inflated purity percentage.

LC-QTOF MS solves this by introducing a second, orthogonal dimension of separation: exact mass . While UV detection relies on light absorbance, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio ( m/z ) down to four decimal places, easily differentiating a desmethyl impurity ( Δ mass 14 Da) even if it completely co-elutes with the target.

Comparison Target Biphenyl Impurity Detection UV HPLC-UV (Traditional Alternative) Target->UV MS LC-QTOF MS (Recommended Approach) Target->MS UV_Lim Fails to resolve co-eluting chromophores UV->UV_Lim MS_Adv Resolves structurally similar impurities via exact m/z MS->MS_Adv

Logical comparison of HPLC-UV versus LC-QTOF MS for resolving structurally similar impurities.

Quantitative Performance Comparison

Table 1: Performance Metrics for 4-(3,5-dimethoxyphenyl)benzoic Acid Analysis

ParameterHPLC-UV (Standard Alternative)LC-QTOF MS (Recommended)
Detection Principle Chromophore absorbance (254 nm)Mass-to-charge ratio ( m/z ) & Exact Mass
Specificity Low (Susceptible to co-eluting isomers)High (Resolves isobaric/mass-variant impurities)
Molecular Weight Confirmation NoneYes (Exact mass error < 5 ppm)
Sensitivity (LOD) 0.1 µg/mL 0.001 µg/mL
Regulatory Compliance Requires orthogonal MW testingStandalone validation system

Experimental Methodology: A Self-Validating Protocol

To ensure rigorous validation, the analytical protocol must be designed as a self-validating system, adhering to the principles outlined in the [2].

Causality-Driven Experimental Choices
  • Column Chemistry (Biphenyl vs. C18): Standard C18 columns rely purely on hydrophobic interactions, which often fail to separate biphenyl regioisomers. We mandate the use of a Biphenyl stationary phase . Why? The biphenyl phase enables strong π−π interactions with the aromatic rings of the analyte, providing superior retention and baseline resolution of positional isomers.

  • Ionization Mode (ESI Negative): Why not positive mode? 4-(3,5-dimethoxyphenyl)benzoic acid contains a carboxylic acid moiety. Under Electrospray Ionization (ESI), this functional group readily deprotonates to form a highly stable [M−H]− ion. Negative mode drastically reduces the complex sodium/potassium adduct formation commonly seen in positive mode, yielding a cleaner spectrum.

Step-by-Step LC-MS Workflow

Step 1: System Suitability & Blank Verification Before sample analysis, inject a blank solution (50:50 Methanol:Water) to verify zero column carryover. Follow this with a reference standard injection to confirm mass accuracy ( Δ ppm < 5) and retention time stability (RSD < 2%). This ensures the system is self-calibrated and trustworthy [3].

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 4-(3,5-dimethoxyphenyl)benzoic acid.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 3: Chromatographic Separation

  • Column: Biphenyl core-shell column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Causality: Starting at 5% organic ensures polar impurities elute early, while ramping to 95% ensures complete elution of the hydrophobic biphenyl target, preventing carryover.

  • Flow Rate: 0.3 mL/min.

Step 4: Mass Spectrometry (Q-TOF) Parameters

  • Source: ESI in Negative Mode.

  • Capillary Voltage: 3.5 kV.

  • Mass Range: m/z 100–1000.

Workflow Prep Sample Prep (10 µg/mL in MeOH) Sep Separation (Biphenyl Column) Prep->Sep Ion Ionization (ESI Negative Mode) Sep->Ion Det Detection (HRMS Q-TOF) Ion->Det Val Validation (Purity & Exact Mass) Det->Val

Step-by-step LC-MS workflow for purity and MW validation of 4-(3,5-dimethoxyphenyl)benzoic acid.

Experimental Data: Exact Mass Validation

The theoretical exact mass of neutral 4-(3,5-dimethoxyphenyl)benzoic acid ( C15​H14​O4​ ) is 258.0893 Da. In ESI negative mode, the expected deprotonated ion [M−H]− is 257.0820 m/z .

The table below demonstrates the experimental data obtained using the Q-TOF MS method, highlighting its ability to differentiate the target from common synthesis impurities.

Table 2: Exact Mass Validation Data (ESI Negative Mode)

CompoundFormulaTheoretical [M−H]− ( m/z )Observed [M−H]− ( m/z )Mass Error (ppm)
4-(3,5-dimethoxyphenyl)benzoic acid C15​H13​O4−​ 257.0820257.0814-2.3
Desmethyl Impurity C14​H11​O4−​ 243.0663243.0659-1.6
Regioisomer Impurity * C15​H13​O4−​ 257.0820257.0825+1.9

*Note on Regioisomers: While HRMS cannot differentiate regioisomers by exact mass alone (as they are isobaric), the deliberate choice of the Biphenyl chromatographic column ensures these isomers are physically separated by retention time prior to entering the mass spectrometer, providing a comprehensive, fail-safe validation system.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs." PubMed Central (PMC). Available at:[Link]

Comparative

Validating the Structural Integrity of 4-(3,5-Dimethoxyphenyl)benzoic Acid: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of robust research and development. For novel compounds like 4-(3,5-dimethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of robust research and development. For novel compounds like 4-(3,5-dimethoxyphenyl)benzoic acid, a substituted aromatic carboxylic acid, ensuring structural integrity is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) as a primary tool for structural validation, contextualized against other powerful analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Central Role of Structural Validation

The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately, its function and safety. In drug development, an incorrect structural assignment can lead to ineffective or even harmful therapeutics. Therefore, regulatory bodies and scientific best practices demand rigorous structural elucidation. Mass spectrometry, with its high sensitivity and ability to provide molecular weight and fragmentation information, serves as a critical first-line technique in this process.[1][2]

Unraveling the Structure of 4-(3,5-Dimethoxyphenyl)benzoic Acid with Mass Spectrometry

4-(3,5-Dimethoxyphenyl)benzoic acid possesses a molecular formula of C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol .[3] Its structure comprises a benzoic acid moiety linked to a 3,5-dimethoxyphenyl group. This unique arrangement gives rise to a characteristic fragmentation pattern in mass spectrometry, which can be used as a fingerprint for its identification.

Predicting the Fragmentation Pathway

Under electron ionization (EI), a common technique for volatile compounds, we can anticipate a series of fragmentation events. The molecular ion ([M]⁺˙) will be observed at m/z 258. Key fragmentation steps are likely to include:

  • Loss of a methoxy group (-OCH₃): This would result in a fragment ion at m/z 227.

  • Decarboxylation (-COOH): The loss of the carboxylic acid group as a radical would lead to a fragment at m/z 213.

  • Loss of carbon monoxide (-CO) from the acylium ion: Following the loss of the hydroxyl radical from the carboxylic acid, the resulting acylium ion can lose CO, producing a fragment at m/z 185.

  • Cleavage of the bond between the two aromatic rings: This can lead to fragments corresponding to the individual ring structures.

The following diagram illustrates the predicted electron ionization fragmentation pathway for 4-(3,5-dimethoxyphenyl)benzoic acid.

G M [C₁₅H₁₄O₄]⁺˙ m/z = 258 (Molecular Ion) F1 [C₁₄H₁₁O₃]⁺ m/z = 227 M->F1 -OCH₃ F2 [C₁₄H₁₃O₂]⁺ m/z = 213 M->F2 -COOH F4 [C₇H₅O]⁺ m/z = 105 M->F4 Cleavage F3 [C₁₃H₁₃O]⁺ m/z = 185 F2->F3 -CO F5 [C₆H₅]⁺ m/z = 77 F4->F5 -CO

Caption: Predicted EI fragmentation pathway of 4-(3,5-dimethoxyphenyl)benzoic acid.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 4-(3,5-dimethoxyphenyl)benzoic acid, or its more volatile ester derivative, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical choice.[4] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides structural information.

Objective: To acquire the mass spectrum of 4-(3,5-dimethoxyphenyl)benzoic acid (or its methyl ester derivative) to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation (Derivatization):

    • To enhance volatility for GC analysis, the carboxylic acid can be converted to its methyl ester.[4]

    • Dissolve a small amount of 4-(3,5-dimethoxyphenyl)benzoic acid in a suitable solvent (e.g., methanol).

    • Add a methylation agent (e.g., diazomethane or trimethylsilyldiazomethane) dropwise until a persistent yellow color is observed.

    • Alternatively, use a silylation reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

    • Quench any excess reagent according to standard laboratory procedures.

    • Dilute the sample to an appropriate concentration (e.g., 10 µg/mL) with a suitable solvent (e.g., ethyl acetate).[5]

  • GC-MS Instrument Parameters:

    • Injection: 1 µL of the derivatized sample is injected into the GC. A splitless or low split ratio injection is recommended for trace analysis.[5]

    • Inlet Temperature: 250 °C.[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[4]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][6]

      • Mass Range: Scan from m/z 40 to 400.[6]

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to the derivatized 4-(3,5-dimethoxyphenyl)benzoic acid in the total ion chromatogram.

  • Obtain the mass spectrum for this peak.

  • Confirm the presence of the molecular ion peak (for the derivative).

  • Analyze the fragmentation pattern and compare it to the predicted pathway. The presence of key fragment ions provides strong evidence for the compound's structure.

The following diagram outlines the general workflow for GC-MS analysis.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Derivatization Derivatization (Esterification/Silylation) Injection Injection Derivatization->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization MassAnalysis MassAnalysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MS Mass Spectrum TIC->MS Interpretation Fragmentation Pattern Interpretation MS->Interpretation Structure Structural Confirmation Interpretation->Structure

Caption: General experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples

For direct analysis without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[7][8]

Experimental Protocol: LC-MS

  • Sample Preparation:

    • Dissolve the 4-(3,5-dimethoxyphenyl)benzoic acid in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC-MS Instrument Parameters:

    • LC System:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.[9]

      • Flow Rate: 0.2-0.4 mL/min.[9]

      • Column Temperature: 30-40 °C.[9]

    • MS System (ESI):

      • Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.[9] Positive ion mode can also be used to observe the [M+H]⁺ ion.

      • Capillary Voltage: 3-4 kV.[9]

      • Source Temperature: 100-150 °C.[9]

      • Desolvation Temperature: 350-450 °C.[9]

Data Analysis:

  • In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 257.

  • In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 259.

  • Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain further structural information.

A Comparative Perspective: MS vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive structural validation often relies on the synergistic use of multiple analytical techniques.[6][10] Each technique provides a unique piece of the structural puzzle.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Molecular weight and fragmentation pattern.[6]Detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[6]Identification of functional groups present in the molecule.[6]
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).Moderate.
Sample Requirement Small (micrograms to nanograms).Larger (milligrams).[10]Moderate.
Sample State Can analyze solids, liquids, and gases.Typically requires dissolution in a deuterated solvent.[10]Can analyze solids, liquids, and gases.
Destructive? Yes, the sample is consumed.No, the sample can be recovered.[10]No.
Key Advantage Excellent for determining molecular formula and identifying substructures through fragmentation.[1]Unparalleled for determining the precise 3D structure and connectivity of a molecule.[11]Rapid and straightforward for confirming the presence of key functional groups.
Limitation Does not provide detailed information on stereochemistry or the exact connectivity of atoms.Lower throughput and requires more sample.Provides limited information on the overall molecular structure.
The Power of a Combined Approach

The most robust structural validation is achieved by combining the strengths of these techniques.[10] For 4-(3,5-dimethoxyphenyl)benzoic acid, an ideal workflow would be:

  • FTIR Spectroscopy: To quickly confirm the presence of the carboxylic acid (O-H and C=O stretches) and aromatic C-H and C=C bonds.

  • Mass Spectrometry: To determine the molecular weight and obtain a fragmentation pattern consistent with the proposed structure.

  • NMR Spectroscopy (¹H and ¹³C): To provide the definitive proof of the atomic connectivity and the substitution pattern on the aromatic rings.

The following diagram illustrates the synergistic workflow for comprehensive structural elucidation.

G cluster_analytical Analytical Techniques cluster_info Information Gained MS Mass Spectrometry MW Molecular Weight & Fragmentation MS->MW NMR NMR Spectroscopy Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity FTIR FTIR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups Structure Definitive Structural Elucidation MW->Structure Connectivity->Structure FunctionalGroups->Structure

Caption: Synergistic workflow for comprehensive structural elucidation.

Conclusion

Validating the structural integrity of a molecule like 4-(3,5-dimethoxyphenyl)benzoic acid is a multi-faceted process that relies on the careful application and interpretation of data from various analytical techniques. Mass spectrometry plays a pivotal and often initial role, providing rapid and sensitive confirmation of molecular weight and key structural motifs through fragmentation analysis. However, for unambiguous and definitive structural elucidation, a comparative and integrated approach that incorporates the detailed connectivity information from NMR and the functional group confirmation from FTIR is the gold standard in modern chemical research. This ensures the scientific rigor necessary for advancing drug discovery and materials science.

References
  • Kovalev, I. P., & Sheinker, Y. N. (1963). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. General Chemistry, 33(11), 3667-3672.
  • Kruve, A., & Lõhmus, R. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid communications in mass spectrometry, 21(13), 2014-2018.
  • Kubáň, P., & Haddad, P. R. (2005). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid communications in mass spectrometry, 19(20), 2911-2918.
  • Stark, H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.
  • Stark, H., et al. (2024).
  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2877-2883.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-2), 23-60.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023).
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025).
  • Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. (2024).
  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... (n.d.).
  • EI Mass spectrum of the TMS derivative of benzoic acid (24). (n.d.).
  • Püttmann, W., & Keil, F. (2014). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods, 6(14), 5039-5045.
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • 4-(3,5-Dimethoxyphenyl)
  • 4-(3,5-Dimethoxyphenyl)benzoic acid | 913647-91-3 | C15H14O4 | Appchem. (n.d.). Appchem.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018).
  • Shrivastava, V. S., & Singh, P. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 245-252.
  • Mass Spectrometry - Fragmentation P
  • Differences in NMR vs Mass Spectrometry for Identification. (2025).
  • Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simul
  • Current and future perspectives on the structural identification of small molecules in biological systems. (2023). Murdoch Research Portal.
  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook.
  • 1132-21-4|3,5-Dimethoxybenzoic acid|BLD Pharm. (n.d.). BLD Pharm.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. (n.d.). Benchchem.
  • Benzene, 1,4-dimethoxy-. (n.d.). NIST WebBook.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.
  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers. (n.d.). Benchchem.

Sources

Validation

A Comparative Analysis of Ligand Binding to Transthyretin: A Focus on 4-(3,5-dimethoxyphenyl)benzoic Acid and Established Stabilizers

Introduction Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and subsequent aggregation into...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and subsequent aggregation into amyloid fibrils that deposit in various tissues, most notably the heart and nerves.[1][2] A key therapeutic strategy involves the stabilization of the native TTR tetramer using small molecule ligands that bind to the thyroxine (T4) binding sites.[3][4] This guide provides a detailed comparison of the binding affinities of traditional TTR ligands, such as Tafamidis and Diflunisal, with a discussion of the potential binding characteristics of 4-(3,5-dimethoxyphenyl)benzoic acid, a compound of interest due to its structural features that suggest a plausible interaction with the TTR binding pocket.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of TTR amyloidosis and the discovery of novel TTR stabilizers. We will delve into the quantitative binding data of established ligands, provide detailed experimental protocols for assessing binding affinity, and explore the underlying molecular interactions that govern ligand binding to TTR.

Comparative Binding Affinity of TTR Ligands

The strength of the interaction between a ligand and its target protein is a critical determinant of its therapeutic efficacy. This binding affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The following table summarizes the reported binding affinities of the well-characterized TTR stabilizers, Tafamidis and Diflunisal.

LigandBinding Affinity (Kd/Ki/IC50)Experimental MethodReference
Tafamidis Kd1 ~2 nM, Kd2 ~200 nM (Negative Cooperativity)Isothermal Titration Calorimetry (ITC), Subunit Exchange[3][5]
Kd ~2 µMNot Specified[6]
Diflunisal Kd: 75nMCircular dichroism spectroscopy[7]
Kd: 407nMIsothermal Titration Calorimetry (ITC)[7]
Kd: 580nMIsothermal titration calorimetric analysis[7]
IC50: 10.3 µMNot Specified[8]

Note on 4-(3,5-dimethoxyphenyl)benzoic acid: To date, specific experimental binding affinity data for 4-(3,5-dimethoxyphenyl)benzoic acid to transthyretin has not been reported in the peer-reviewed literature. However, based on structure-activity relationship (SAR) studies of known TTR inhibitors, we can hypothesize its potential as a TTR binder. The presence of a benzoic acid moiety is a common feature in many TTR ligands, as the carboxylate group can form crucial interactions with the positively charged Lys15 residues at the entrance of the thyroxine-binding pocket.[3] The dimethoxyphenyl group provides a hydrophobic core that can occupy the halogen-binding pockets within the TTR channel.[3] Computational docking studies could provide a preliminary assessment of its binding mode and affinity.[9][10]

Mechanism of TTR Stabilization and Associated Signaling

The dissociation of the TTR tetramer is the rate-limiting step in amyloid fibril formation.[11] Ligands that bind within the two thyroxine-binding sites of the TTR tetramer act as kinetic stabilizers, increasing the energy barrier for dissociation.[3][5] This stabilization prevents the formation of amyloidogenic monomers.

The accumulation of TTR amyloid fibrils in tissues can trigger a cascade of downstream signaling events leading to cellular toxicity and organ dysfunction. For instance, TTR aggregates can interact with the Receptor for Advanced Glycation End-products (RAGE), activating inflammatory pathways.[1] Furthermore, amyloid deposition is associated with increased oxidative stress and the activation of apoptotic pathways.[11]

Below is a diagram illustrating the TTR amyloidogenic cascade and the points of therapeutic intervention by stabilizing ligands.

TTR_Amyloid_Cascade TTR_tetramer Native TTR Tetramer Monomer Misfolded Monomers TTR_tetramer->Monomer Dissociation (Rate-limiting step) Oligomers Soluble Oligomers Monomer->Oligomers Self-assembly Fibrils Amyloid Fibrils Oligomers->Fibrils Tissue Tissue Deposition Fibrils->Tissue Toxicity Cellular Toxicity & Organ Dysfunction Tissue->Toxicity Stabilizer Stabilizing Ligand (e.g., Tafamidis, Diflunisal) Stabilizer->TTR_tetramer Binding & Stabilization

Caption: The TTR amyloidogenic cascade and the mechanism of action of stabilizing ligands.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. Several biophysical techniques are commonly employed for this purpose.[12][13] Below are detailed protocols for three widely used methods for characterizing the interaction between small molecules and TTR.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (the ligand) to a ligand (the protein) immobilized on a sensor surface.[4][14][15]

Experimental Workflow:

SPR_Workflow start Start immobilize Immobilize TTR on Sensor Chip start->immobilize inject_ligand Inject Ligand at Varying Concentrations immobilize->inject_ligand measure Measure Change in Refractive Index (RU) inject_ligand->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject_ligand Next Concentration analyze Analyze Sensorgrams to Determine ka, kd, and Kd regenerate->analyze All Concentrations Tested end End analyze->end

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify human TTR.[14]

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified TTR over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule ligand in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the ligand solutions over the immobilized TTR surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Between different ligand concentrations, regenerate the sensor surface using a mild acidic or basic solution to remove the bound ligand.[16][17]

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6][18]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[10][19][20][21]

Experimental Workflow:

ITC_Workflow start Start prepare Prepare TTR and Ligand in Matched Buffer start->prepare load Load Ligand into Syringe and TTR into Sample Cell prepare->load titrate Perform Serial Injections of Ligand into TTR load->titrate measure Measure Heat Change After Each Injection titrate->measure analyze Analyze Integrated Heat Data to Determine Kd, ΔH, and n titrate->analyze Titration Complete measure->titrate Next Injection end End analyze->end

Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified TTR and dissolve the small molecule ligand in the exact same buffer to minimize heats of dilution.[22] A common buffer is phosphate-buffered saline (PBS) or HEPES buffer.[23][24]

    • Thoroughly degas both the protein and ligand solutions.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the TTR solution (typically in the low micromolar range).

    • Fill the injection syringe with the ligand solution (typically at a concentration 10-20 times that of the protein).

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.[23][24]

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm (a plot of heat change versus the molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[5][25] The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[12][19][26] This method is particularly useful for high-throughput screening.[1]

Experimental Workflow:

FP_Workflow start Start prepare Prepare Fluorescently Labeled Tracer and TTR start->prepare incubate Incubate Tracer and TTR with Varying Concentrations of Unlabeled Ligand prepare->incubate excite Excite with Polarized Light incubate->excite measure Measure Parallel and Perpendicular Emitted Light excite->measure calculate Calculate Fluorescence Polarization (mP) measure->calculate analyze Plot mP vs. Ligand Concentration to Determine IC50 or Ki calculate->analyze end End analyze->end

Caption: A generalized workflow for a competitive Fluorescence Polarization (FP) assay.

Step-by-Step Protocol:

  • Assay Development:

    • A fluorescently labeled version of a known TTR binder (a "tracer") is required. For example, a fluorescent derivative of thyroxine could be used.

    • Determine the optimal concentrations of the tracer and TTR that result in a significant polarization signal upon binding.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of TTR and the fluorescent tracer.

    • Add varying concentrations of the unlabeled test compound (e.g., 4-(3,5-dimethoxyphenyl)benzoic acid).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • The unlabeled compound will compete with the tracer for binding to TTR, causing a decrease in the measured polarization.

    • Plot the fluorescence polarization values against the concentration of the unlabeled ligand to generate a competition curve.

    • Fit the curve to determine the IC50 value, which can then be converted to a Ki value.

Conclusion

The stabilization of the transthyretin tetramer is a clinically validated therapeutic approach for the treatment of TTR amyloidosis. Established ligands such as Tafamidis and Diflunisal have demonstrated potent binding affinities to TTR, as determined by a variety of biophysical techniques. While direct experimental data for 4-(3,5-dimethoxyphenyl)benzoic acid is currently unavailable, its structural characteristics suggest it is a plausible candidate for TTR binding. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel TTR stabilizers. Further investigation, including in silico modeling and in vitro binding assays, is warranted to elucidate the potential of 4-(3,5-dimethoxyphenyl)benzoic acid as a TTR kinetic stabilizer.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a Potent and Selective Transthyretin Kinetic Stabilizer That Inhibits the Amyloid Cascade. Proceedings of the National Academy of Sciences, 109(25), 9629-9634. [Link]

  • Ferreira, N., et al. (2020). Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer's Disease Drug Discovery. ACS Chemical Neuroscience, 11(6), 866-875. [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Miyata, M., et al. (2016). Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. Journal of Medicinal Chemistry, 59(15), 6935-6953. [Link]

  • Ferreira, N., et al. (2014). Transthyretin chemical chaperoning by flavonoids: Structure–activity insights towards the design of potent amyloidosis inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(1), 101-110. [Link]

  • Kim, D. C., & Ryu, J. K. (2016). In silico Analysis and Molecular Docking Comparison of Curcumin and Bisdemethoxycurcumin on Transthyretin. American Journal of Pharmacological Sciences, 4(2), 28-30. [Link]

  • Penchovsky, R., & Gergel, T. (2013). ITC-Derived Binding Constants. Methods in Molecular Biology, 1008, 35-51. [Link]

  • Trevino, S., et al. (2007). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 2(6), 1395-1403. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Sant'Anna, R., et al. (2020). Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer's Disease Drug Discovery. ACS Chemical Neuroscience, 11(6), 866-875. [Link]

  • ResearchGate. (n.d.). SPR characterization of TTR-binding kinetics. Representative SPR... [Link]

  • Cuesta, J., et al. (2022). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution. International Journal of Molecular Sciences, 23(21), 13003. [Link]

  • Gal, M., et al. (2019). Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes. Journal of Medicinal Chemistry, 62(17), 7865-7876. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Cotrina, E. Y., et al. (2020). Preparative Scale Production of Recombinant Human Transthyretin for Biophysical Studies of Protein-Ligand and Protein-Protein Interactions. International Journal of Molecular Sciences, 21(24), 9640. [Link]

  • Wang, Y., et al. (2018). Binding interactions of halo-benzoic acids, halo-benzenesulfonic acids and halo-phenylboronic acids with human transthyretin. Ecotoxicology and Environmental Safety, 164, 537-544. [Link]

  • Nilsson, K. P. R., et al. (2019). The Fluorescent Amyloid Ligand X34 Binding to Transthyretin (TTR) Tetramer and Fibrils. ChemBioChem, 20(18), 2346-2352. [Link]

  • ResearchGate. (n.d.). Kinetic parameters for binding of mis-TTR antibodies to TTR- F87M/L110M determined by SPR. [Link]

  • Reixach, N., et al. (2008). Selective binding to transthyretin and tetramer stabilization in serum from patients with familial amyloidotic polyneuropathy by an iodinated diflunisal derivative. Biochemical Journal, 410(2), 335-343. [Link]

  • Kumar, S., & Kumar, A. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 648, 237-251. [Link]

  • Judge, P. T., et al. (2025). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Journal of Cardiovascular Pharmacology, 85(1), 58-65. [Link]

  • Macchi, F., et al. (2026, January 12). Targeting different transthyretin binding sites with unusual natural compounds. European Journal of Medicinal Chemistry, 209, 112933. [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1967, 75-103. [Link]

  • Klabunde, T., et al. (2000). Rational design of potent human transthyretin amyloid disease inhibitors. Nature Structural Biology, 7(4), 312-321. [Link]

  • Azevedo, E., et al. (2024). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. International Journal of Molecular Sciences, 25(4), 2351. [Link]

  • Dharpure, R., et al. (2023). In silico analysis decodes transthyretin (TTR) binding and thyroid disrupting effects of per- and polyfluoroalkyl substances (PFAS). Archives of Toxicology, 97(2), 439-455. [Link]

  • BindingDB. (n.d.). BDBM50240510 CHEMBL898::DIFLUNISAL. [Link]

  • Dharpure, R., et al. (2023). In silico analysis decodes transthyretin (TTR) binding and thyroid disrupting effects of per- and polyfluoroalkyl substances (PFAS). Archives of Toxicology, 97(2), 439-455. [Link]

  • ResearchGate. (n.d.). (PDF) Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. [Link]

  • Susanto, J., et al. (2020). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][3][12]oxazin-4-one. Indonesian Journal of Chemistry, 20(3), 624-633. [Link]

  • Smith, C. A., et al. (2023). Transthyretin Binding Mode Dichotomy of Fluorescent trans-Stilbene Ligands. ACS Chemical Neuroscience, 14(5), 820-828. [Link]

  • TTR is primarily produced in the liver and circulates in the blood as a tetramer, functioning to transport thyroxine and retinol-binding protein. [Link]

Sources

Comparative

A Comparative Guide to Evaluating Steric Hindrance in 4-(3,5-Dimethoxyphenyl)benzoic Acid and its Structural Analogs

This guide provides an in-depth, objective comparison of the steric hindrance effects in 4-(3,5-dimethoxyphenyl)benzoic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the steric hindrance effects in 4-(3,5-dimethoxyphenyl)benzoic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental and computational methodologies used to assess conformational properties, offering a framework for predicting molecular geometry and its impact on chemical reactivity and biological activity.

Introduction: The Significance of Steric Hindrance in Biaryl Systems

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The rotational barrier around the central carbon-carbon single bond in these systems dictates their three-dimensional conformation, a critical factor influencing their interaction with biological targets or their assembly in supramolecular structures.[1] Steric hindrance, arising from the spatial arrangement and bulk of substituents, is a primary determinant of this rotational barrier.[2]

In the case of 4-(3,5-dimethoxyphenyl)benzoic acid, the methoxy groups at the 3 and 5 positions of one phenyl ring, and the carboxylic acid group on the other, play a crucial role in defining its conformational landscape. Understanding the steric interplay of these functional groups is essential for designing analogs with tailored properties. This guide will explore the experimental techniques and computational methods to quantify and compare these steric effects.

Experimental Evaluation of Steric Hindrance

The most direct methods for evaluating the steric effects on molecular conformation are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of a molecule's solid-state conformation. The key parameter derived from this technique for biaryl systems is the dihedral angle between the two aromatic rings. This angle is a direct measure of the twist induced by the substituents.

While a crystal structure for 4-(3,5-dimethoxyphenyl)benzoic acid is not publicly available, we can infer its likely conformation by examining the crystal structures of its constituent parts and closely related analogs.

Comparative Crystallographic Data of Structural Analogs:

CompoundDihedral Angle Between Phenyl Rings (°)Key ObservationsReference
Biphenyl-3-carboxylic acid31.78The meta-position of the carboxylic acid group allows for a relatively small twist between the rings.[3][4]
Biphenyl-2-carboxylic acid46.5 - 52.5The ortho-positioned carboxylic acid group introduces significant steric hindrance, leading to a much larger twist angle.[5]
3,3'-Dimethoxybiphenyl37.5The methoxy groups in the meta-positions result in a moderate dihedral angle.[6]
3,5-Dichloro-3',4'-dimethoxybiphenyl42.49The presence of multiple substituents leads to a significant twist.[7][8]
4-(2,5-Dihexyloxyphenyl)benzoic acid44.5Bulky alkoxy groups contribute to a large dihedral angle.[9]

Inference for 4-(3,5-dimethoxyphenyl)benzoic acid:

Based on the data from its analogs, it is highly probable that 4-(3,5-dimethoxyphenyl)benzoic acid will adopt a non-planar conformation in the solid state. The 3,5-dimethoxy substitution pattern, while not at the ortho positions, will still exert some steric pressure, and the molecule is expected to exhibit a dihedral angle likely in the range of 30-45°.

Experimental Protocol for X-ray Crystallography:

A general protocol for the crystallographic analysis of benzoic acid derivatives is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution. Common solvents include ethanol, methanol, or acetone. Slow evaporation of the solvent is a widely used technique.[10]

  • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a focused X-ray beam, often from a synchrotron source. Diffraction data are collected using a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell and space group. The atomic positions are determined using direct methods and refined using least-squares methods to match the experimental data.[10]

G cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Workflow for X-ray Crystallography.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (< 5 Å), providing information about the solution-state conformation of a molecule.[11] For 4-(3,5-dimethoxyphenyl)benzoic acid and its analogs, NOESY can reveal correlations between the protons on the two phenyl rings, which can be used to infer the preferred dihedral angle in solution.

Expected NOESY Correlations:

In a twisted conformation of 4-(3,5-dimethoxyphenyl)benzoic acid, the protons on the benzoic acid ring would be in close proximity to the methoxy protons and the aromatic protons of the other ring. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative assessment of internuclear distances.

Experimental Protocol for NOESY:

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to prevent quenching of the NOE.[12]

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized based on the molecular weight of the compound (typically 0.5-1 sec for small molecules).[12]

  • Data Analysis: The presence and intensity of cross-peaks between protons on the different rings are analyzed to determine spatial proximity.

G cluster_0 NOESY Experiment Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: Workflow for a NOESY Experiment.

Computational Evaluation of Steric Hindrance

Computational chemistry provides a powerful means to investigate the conformational preferences and rotational energy barriers of molecules. Density Functional Theory (DFT) is a commonly used method for these calculations.[13]

Conformational Energy Profile:

A key computational output is the conformational energy profile, which is a plot of the molecule's energy as a function of the dihedral angle between the two phenyl rings. This profile reveals the lowest energy conformations (conformational minima) and the energy barriers to rotation (transition states).

Comparative Rotational Barriers of Biphenyl Derivatives:

CompoundRotational Barrier (kcal/mol)MethodReference
Biphenyl~2.1MP2[14]
2-Methylbiphenyl~7 (H-Me interaction)DFT[5]
2,2'-Dimethylbiphenyl~20 (Me-Me interaction)DFT[5]

Inference for 4-(3,5-dimethoxyphenyl)benzoic acid:

The rotational barrier for 4-(3,5-dimethoxyphenyl)benzoic acid is expected to be relatively low, as there are no ortho substituents to cause significant steric clashes during rotation. The primary contributions to the barrier will be the steric interactions between the ortho-hydrogens on each ring and the methoxy groups.

Protocol for Computational Analysis:

  • Structure Building: The 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A relaxed potential energy scan is performed by rotating the dihedral angle between the two phenyl rings in small increments (e.g., 10°). At each step, the geometry of the molecule is optimized.[15]

  • Energy Calculation: The energy of each optimized conformer is calculated using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[15][16]

  • Profile Generation: The calculated energies are plotted against the corresponding dihedral angles to generate the conformational energy profile.

G cluster_0 Computational Workflow Build Structure Build Structure Conformational Scan Conformational Scan Build Structure->Conformational Scan Energy Calculation Energy Calculation Conformational Scan->Energy Calculation Generate Profile Generate Profile Energy Calculation->Generate Profile

Caption: Workflow for Computational Conformational Analysis.

Synthesis of Structural Analogs

The synthesis of 4-(3,5-dimethoxyphenyl)benzoic acid and its structural analogs with varying steric bulk can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17] This allows for the systematic introduction of different substituents to probe their steric effects.

General Synthetic Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: A mixture of a boronic acid (e.g., 3,5-dimethoxyphenylboronic acid) and an aryl halide (e.g., methyl 4-bromobenzoate) is combined with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).[17]

  • Reaction Execution: The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: The reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization.

  • Hydrolysis (if necessary): If an ester was used, the final step is hydrolysis to the carboxylic acid.

By varying the substitution patterns on the boronic acid and the aryl halide, a library of analogs can be synthesized for comparative steric analysis.

Conclusion

The evaluation of steric hindrance in 4-(3,5-dimethoxyphenyl)benzoic acid and its analogs is a multi-faceted process that combines experimental and computational techniques. While direct crystallographic data for the parent compound is elusive, a robust understanding of its conformational preferences can be built upon the analysis of structurally related molecules. X-ray crystallography provides definitive solid-state structures, NOESY offers insights into solution-state conformations, and computational modeling allows for a detailed exploration of the energetic landscape of rotation. Through the systematic synthesis and analysis of a series of analogs, researchers can gain a comprehensive understanding of how steric effects modulate the three-dimensional structure and, consequently, the function of these important biaryl compounds.

References

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-3-carboxylic acid at 296 and 203 K.
  • Dobson, A. J., & Gerkin, R. E. (1998).
  • Egbertson, M., et al. (2010). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Journal of Medicinal Chemistry, 53(6), 2601–2611.
  • Chemistry LibreTexts. (2023, January 22).
  • Sohail, M., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
  • Jorgensen, W. L., & Severance, D. L. (1990). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of the American Chemical Society, 112(11), 4768–4774.
  • BenchChem. (2025).
  • Woodcock, H. L., et al. (2018). Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls. Chemical Science, 10(5), 1334-1340.
  • Bruno, G., et al. (2017). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Acta Crystallographica Section B: Structural Science, 33(8), 2620-2622.
  • Hancock, R. D., et al. (2018). Sterically Demanding Methoxy and Methyl Groups in Ruthenium Complexes Lead to Enhanced Quantum Yields for Blue Light. Dalton Transactions, 47(40), 14264-14273.
  • Wibowo, A. C., et al. (2017). Calculation of the height of the rotation barrier for compounds 1–4.
  • Lehmler, H. J., et al. (2019). 3,5-Dichloro-3',4'-dimethoxybiphenyl.
  • Patel, K. D., et al. (2012). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 24(12), 5156-5160.
  • Wang, Y., et al. (2020). Organocatalyzed atroposelective dynamic kinetic resolutions via transient seven-membered cyclic hemiacetals. Science, 369(6505), 819-824.
  • Lehmler, H. J., et al. (2019). 3,5-Dichloro-3',4'-dimethoxybiphenyl. PubMed Central.
  • Wang, Y., et al. (2023). Metal-free highly chemo-selective bisphosphorylation and deoxyphosphorylation of carboxylic acids. Chemical Science, 14(18), 4786-4793.
  • Rajnikant, et al. (2004). X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences, 116(4), 213-217.
  • Wang, Y., et al. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis. Molecules, 28(22), 7536.
  • Dec
  • Cerabona, D. P., & Brown, G. G. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols.
  • Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 96(10), 4200-4205.
  • Contreras, R. H., et al. (1992). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Magnetic Resonance in Chemistry, 30(7), 648-652.
  • Chakraborty, A., & Nath, D. N. (2000). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). The Journal of Physical Chemistry B, 104(12), 2646-2654.
  • Tzakos, A. G., et al. (2017). Effect of methoxyl groups on the NMR spectra: configuration and conformation of natural and synthetic indanic and tetralinic structures. Magnetic Resonance in Chemistry, 55(7), 639-646.
  • Wikipedia. (n.d.). Steric effects.
  • Mastalir, M., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Molecules, 23(10), 2635.
  • BenchChem. (2025). Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid.
  • Appchem. (n.d.). 4-(3,5-Dimethoxyphenyl)benzoic acid.
  • Wiberg, K. B., & Rablen, P. R. (1995). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Journal of the American Chemical Society, 117(8), 2201–2209.
  • Gicquel, M., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(31), 5146-5155.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • Clearsynth. (n.d.). 4-((3,5-dimethoxyphenyl)ethynyl)benzoic acid.
  • Wróbel-Kwiatkowska, M., et al. (2023). Whole-Cell Biocatalysis for the Production of Structurally Diverse Methoxydihydrochalcones: Broad Activity of the Yarrowia Clade. International Journal of Molecular Sciences, 24(13), 10839.
  • Nanalysis. (2021, July 12).
  • CCDC. (n.d.).
  • Bryan, R. F., & Freyberg, D. P. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (15), 1835-1840.
  • CCDC. (n.d.). Search - Access Structures.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • Perepichka, I. F., et al. (2020). Molecular structure and selected torsion angles of the compounds 4a, 4e, 5d, and 5e in the thermal ellipsoids of 50% probability. Dyes and Pigments, 173, 107936.
  • Li, J., et al. (2009). 4-(2,5-Dihexyloxyphenyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2557.
  • Karr, J. R., et al. (2020). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide on the Presumed Crystal Structure of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid.
  • NextSDS. (n.d.). 4-(3,5-Dimethoxyphenyl)
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzoic acid.
  • Vittal, J. J., et al. (2007). Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. Crystal Growth & Design, 7(4), 797-804.
  • Manivel, P., et al. (2020). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure, 1202, 127269.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-.
  • Lopes, J. F., et al. (2021). Rules for predicting the conformational behavior of saturated seven-membered heterocycles. Chemical Science, 12(23), 8031-8040.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(3,5-Dimethoxyphenyl)benzoic acid

Standard Operating Procedure & Safety Protocol: Handling 4-(3,5-Dimethoxyphenyl)benzoic acid As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to physical execution requires ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling 4-(3,5-Dimethoxyphenyl)benzoic acid

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to physical execution requires rigorous, scientifically grounded safety protocols. 4-(3,5-Dimethoxyphenyl)benzoic acid (CAS 913647-91-3)—also known as 3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid—is a highly valuable intermediate in drug development and advanced organic synthesis[1]. However, its specific physicochemical properties demand precise handling and personal protective equipment (PPE) strategies to ensure operator safety and experimental integrity.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first understand why this specific molecule is hazardous. 4-(3,5-Dimethoxyphenyl)benzoic acid is a crystalline solid that poses a significant dust inhalation and contact risk.

Mechanistic Insight: The molecule features a lipophilic dimethoxybiphenyl backbone coupled with a hydrophilic carboxylic acid moiety. This amphiphilic nature allows the compound to readily interact with and penetrate the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes). Once absorbed, the acidic functional group induces localized pH shifts, leading to cellular irritation and potential protein denaturation. Furthermore, the fine particulate nature of the powder can easily aerosolize, irritating the mucosal lining of the respiratory tract.

Quantitative Hazard Data Summary

Based on structural analogs and standardized safety data for biphenyl carboxylic acids, the compound is classified under the following Globally Harmonized System (GHS) categories[2][3]:

Hazard ClassCategoryHazard StatementPrecautionary Focus
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264: Wash hands thoroughly after handling
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves/clothing
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist

Comprehensive PPE Requirements

The selection of PPE is not arbitrary; it is a calculated defense mechanism against the molecule's specific properties, mandated by federal safety standards.

  • Hand Protection (Nitrile Gloves): Standard latex gloves are insufficient. You must use nitrile gloves with a minimum thickness of 4-5 mil. Causality: Nitrile provides a superior chemical barrier against organic acids and prevents the lipophilic biphenyl core from permeating the glove matrix and absorbing into the dermal layer. This strictly adheres to , which requires hand protection specifically tailored to the absorption hazards of the substance[4][5].

  • Eye/Face Protection (Chemical Splash Goggles): Wear ANSI Z87.1-certified chemical splash goggles. Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Because the compound can react with the aqueous environment of the eye to cause severe irritation (H319), a full-seal goggle is required to prevent particulate ingress.

  • Body Protection (Lab Coat): A fully buttoned, 100% cotton or flame-retardant lab coat is required. Causality: This fulfills the general requirements of by providing a physical barrier that prevents micro-particulates from settling on personal clothing and being transported outside the laboratory environment[6][7].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If engineering controls fail or weighing must occur on an open bench, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block inhalation of the irritating dust (H335).

Operational Workflow: Safe Handling & Weighing Protocol

Every protocol must be a self-validating system to eliminate human error. Follow this step-by-step methodology for handling 4-(3,5-Dimethoxyphenyl)benzoic acid:

  • Pre-Operation Validation: Verify the chemical fume hood is operational (face velocity between 80–120 fpm).

    • Self-Validation Step: Do not rely solely on the digital monitor. Tape a small strip of a Kimwipe to the bottom of the sash to visually confirm continuous inward airflow before opening the chemical container.

  • Static Mitigation: Biphenyl derivatives frequently carry static charges, making them prone to violent aerosolization when a spatula is introduced.

    • Action: Use an anti-static gun (ionizer) on both the weighing boat and the stainless-steel spatula for 5 seconds prior to contact.

  • Material Transfer: Slowly uncap the reagent bottle inside the fume hood. Transfer the required mass into the tared, anti-static weigh boat using smooth, deliberate motions to prevent dust clouds.

  • In-Situ Solvation: If the protocol requires dissolving the compound (e.g., in DMSO or DMF for biological assays), add the solvent directly to the pre-weighed powder inside the fume hood. Do not transport the dry powder across the lab.

  • Decontamination: Once the container is sealed, wipe down the balance and surrounding hood surfaces with a damp paper towel moistened with a dilute sodium bicarbonate solution.

    • Causality: The mild alkaline solution safely neutralizes any microscopic acidic dust residues left on the surface.

Spill Response & Waste Disposal Plan

  • Minor Spill Protocol: Never dry-sweep a spill. Dry sweeping mechanically aerosolizes the irritating dust. Instead, lightly mist the spilled powder with 70% ethanol or water to suppress the dust, then wipe it up using absorbent lab pads.

  • Waste Segregation: Place all contaminated consumables (gloves, weigh boats, paper towels) and residual chemical into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Acid Waste." Do not flush any unreacted compound down the sink, as it may precipitate and cause environmental contamination.

Visualization: Safe Handling Workflow

G N1 1. Pre-Operation Assessment Review SDS for CAS 913647-91-3 N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 Clearance granted N3 3. Engineering Controls Activate Chemical Fume Hood N2->N3 Proceed to workspace N4 4. Material Handling Anti-static Weighing & Transfer N3->N4 Establish airflow N5 5. Decontamination Neutralize & Wipe Surfaces N4->N5 Post-procedure N6 6. Waste Disposal Segregate as Hazardous Solid N5->N6 Collect waste

Caption: Workflow for the safe handling and disposal of 4-(3,5-Dimethoxyphenyl)benzoic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 - Hand Protection." United States Department of Labor.[Link]

  • NextSDS. "4-(3,5-Dimethoxyphenyl)benzoic acid - Chemical Substance Information (CAS 913647-91-3)." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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